Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKVVLPFLBBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327863 | |
| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117375-15-2 | |
| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust and highly stereoselective method for the synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate. The presented methodology is based on a three-step sequence culminating in an isothiourea-catalyzed intramolecular Michael addition-lactonization followed by an in situ ring-opening of the resulting intermediate. This approach offers excellent control over stereochemistry, leading to the desired product in high yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of the target molecule, this compound, is achieved through a three-stage process. The initial phase involves the preparation of a key intermediate, (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid. This substrate is then subjected to an isothiourea-catalyzed enantioselective intramolecular Michael addition-lactonization. The resulting bicyclic lactone intermediate is not isolated but is immediately treated with methanol in a one-pot procedure to yield the final product.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the synthesis.
Stage 1: Synthesis of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid
This crucial intermediate is prepared in two steps starting from commercially available pyrrole-2-carboxaldehyde.
Step 1: Synthesis of Methyl 2-(1H-pyrrol-2-yl)acetate
-
Reaction: Aldol condensation between pyrrole-2-carboxaldehyde and methyl acetate.
-
Procedure: To a solution of pyrrole-2-carboxaldehyde in methanol, sodium methoxide is added at 0 °C. Methyl acetate is then added dropwise, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid
-
Reaction: Hydrolysis of the methyl ester.
-
Procedure: Methyl 2-(1H-pyrrol-2-yl)acetate is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the enone-acid.
Stage 2 & 3: Isothiourea-Catalyzed Intramolecular Michael Addition-Lactonization and in situ Ring Opening
This final, one-pot stage involves the highly stereoselective cyclization of the enone-acid followed by methanolysis to yield the target molecule.
-
Reaction: An isothiourea-catalyzed intramolecular Michael addition-lactonization of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid, followed by in situ ring-opening of the bicyclic lactone with methanol.
-
Catalyst: Benzotetramisole (BTM) is utilized as the chiral isothiourea catalyst.
-
Procedure: To a solution of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid in dichloromethane at room temperature are added benzotetramisole, diisopropylethylamine, and pivaloyl chloride. The reaction is stirred for a specified time to allow for the formation of the bicyclic lactone intermediate. Methanol is then added directly to the reaction mixture, and stirring is continued until the ring-opening is complete. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to give this compound.
III. Quantitative Data
The following table summarizes the key quantitative data for the final step of the synthesis.
| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| This compound | 86 | >95:5 | >99:1 |
Table 1: Yield and stereoselectivity for the synthesis of the target compound.
IV. Signaling Pathway and Catalytic Cycle
The key to the high stereoselectivity of this synthesis lies in the catalytic cycle of the isothiourea catalyst. The catalyst activates the carboxylic acid substrate and facilitates the intramolecular Michael addition in a highly controlled manner.
Diagram of the Catalytic Cycle
Caption: Proposed catalytic cycle for the isothiourea-catalyzed reaction.
V. Conclusion
The described synthetic route provides an efficient and highly stereoselective method for the preparation of this compound. The use of isothiourea catalysis is central to achieving the desired stereochemical outcome with excellent yields. This technical guide offers a comprehensive protocol and the necessary data for researchers and professionals in the field of drug discovery and development to replicate and potentially adapt this synthesis for their specific needs.
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 117375-15-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and potential biological relevance of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, CAS number 117375-15-2. This pyrrolizidine derivative serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Chemical and Physical Properties
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a saturated bicyclic ester. The quantitative physical and chemical properties are summarized in the table below. It is important to note that some of the cited values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Boiling Point | 213.6 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.515 (Predicted) | N/A |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid | N/A |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis and Reactivity
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a valuable synthetic intermediate, notably in the preparation of (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, a precursor for potential cholinergic agonists.[4] A plausible synthetic route involves the cyclization of a suitable proline derivative followed by esterification.
Experimental Protocol: Synthesis of Pyrrolizine Carboxylates
Materials:
-
N-alkynyl proline carboxylate precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-alkynyl proline carboxylate precursor in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of KHMDS (0.25-2.0 equivalents) in toluene dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrolizine carboxylate.
Experimental Protocol: Reduction to (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
The ester functionality of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate can be reduced to the corresponding primary alcohol. A common and effective method for this transformation is the use of sodium borohydride in a suitable solvent system.[6]
Materials:
-
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate in a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-5 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Potential Biological Activity and Toxicological Profile
While no specific biological activity data for Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has been found, the broader class of pyrrolizidine alkaloids, from which this compound is derived, is known for a range of biological effects, including hepatotoxicity, genotoxicity, and potential antitumor activity.[7][8] These effects are primarily mediated by metabolic activation in the liver.
Metabolic Activation
Pyrrolizidine alkaloids are metabolized by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the liver.[8] This process converts the parent alkaloid into reactive pyrrolic esters, which are electrophilic and can react with cellular nucleophiles.
DNA Damage and Cell Cycle Arrest
A key mechanism of toxicity for many pyrrolizidine alkaloids is their ability to cross-link DNA, leading to inhibition of DNA replication and transcription.[8] This DNA damage can trigger cell cycle arrest, often in the S or G2/M phase, and can ultimately lead to apoptosis.[8]
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, a series of standard in vitro assays can be employed, similar to those used for other pyrrolizidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa)
-
Complete culture medium
-
96-well plates
-
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a synthetically useful molecule with a pyrrolizidine core structure. While its own biological activity is not yet characterized, its relationship to the broader class of pyrrolizidine alkaloids suggests potential for biological investigation, particularly in the context of drug development. The provided synthetic and analytical protocols offer a foundation for researchers to further explore the chemistry and potential applications of this compound. Given the known toxicity of many pyrrolizidine alkaloids, appropriate safety precautions should be taken when handling this compound and its derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. chemeo.com [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Structure of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the pyrrolizidine alkaloid core and its derivatives have attracted significant attention due to their diverse biological activities. This technical guide focuses on a specific derivative, methyl hexahydro-1H-pyrrolizine-7a-carboxylate, providing a comprehensive overview of the analytical techniques and logical workflows required for its complete structure determination.
While a comprehensive, publicly available dataset for the complete spectroscopic analysis of this compound (CAS No. 117375-15-2) is not readily found in the current body of scientific literature, this guide will outline the requisite experimental protocols and data interpretation strategies necessary for its unequivocal structure elucidation. The methodologies described herein represent the standard approach for characterizing novel small molecules in the field of organic and medicinal chemistry.
Proposed Structure and Stereochemistry
The target molecule, this compound, possesses a bicyclic pyrrolizidine core with a methyl ester group at the 7a position. The hexahydro designation indicates a fully saturated ring system. The stereochemistry at the chiral centers, particularly at the 7a position and the ring fusion, is a critical aspect of its structure that requires detailed spectroscopic investigation.
Essential Spectroscopic and Spectrometric Analyses
The definitive structure elucidation of this compound would rely on a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are paramount for establishing the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.
-
X-ray Crystallography: In the event that a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Experimental Protocols
The following sections detail the standardized experimental methodologies that would be employed for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.
Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their scalar coupling to neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aliphatic).
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and identifying quaternary carbons.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI) would be used.
Data Acquisition:
-
Full Scan HRMS: The instrument would be operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula.
-
Tandem MS (MS/MS): The molecular ion would be isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments can help to confirm the presence of key functional groups and structural motifs.
Hypothetical Data Presentation
In the absence of experimentally determined data, the following tables are presented as a template for how the quantitative data for this compound would be structured for clear comparison and interpretation.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| e.g., 3.70 | s | - | 3H | -OCH₃ |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
|---|---|---|
| e.g., 175.0 | C | C=O |
| e.g., 52.0 | CH₃ | -OCH₃ |
| ... | ... | ... |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound would follow a logical progression, integrating data from various spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of a novel organic compound.
Conclusion
The definitive structural characterization of this compound is a critical step in understanding its chemical properties and potential biological activity. While a complete, published dataset for this specific molecule is not currently available, the application of the standardized and powerful analytical techniques outlined in this guide—NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography—would provide the necessary information for its unequivocal elucidation. The logical integration of data from these methods, as depicted in the workflow diagram, represents the gold standard for structure determination in modern chemical research. Future synthetic and analytical studies are required to provide the empirical data needed to fully characterize this intriguing heterocyclic compound.
Spectroscopic and Synthetic Overview of Methyl Hexahydro-1H-pyrrolizine Carboxylates: A Technical Guide
Therefore, this guide will focus on a closely related and representative compound, Methyl hexahydro-1H-pyrrolizine-1-carboxylate (CAS No: 54514-96-4), to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characterization and synthetic considerations for this class of molecules.
Introduction to Hexahydro-1H-pyrrolizine Carboxylates
Hexahydro-1H-pyrrolizine scaffolds are bicyclic nitrogen-containing heterocyclic compounds that form the core structure of many natural products, particularly pyrrolizidine alkaloids. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a methyl carboxylate group at various positions on the pyrrolizidine ring creates esters that are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties of Methyl hexahydro-1H-pyrrolizine-1-carboxylate
A summary of the key physicochemical properties for the representative compound, Methyl hexahydro-1H-pyrrolizine-1-carboxylate, is presented below.
| Property | Value | Reference |
| CAS Number | 54514-96-4 | [1][2] |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| IUPAC Name | Methyl hexahydro-1H-pyrrolizine-1-carboxylate | |
| Synonyms | Chysin A | [1][2] |
Spectroscopic Data Analysis (Representative Compound)
While complete spectral data sets are elusive, the following sections outline the expected spectroscopic characteristics for a compound like Methyl hexahydro-1H-pyrrolizine-1-carboxylate based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the fused five-membered rings. The methoxy group of the ester will present as a sharp singlet around 3.7 ppm. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield compared to the other ring protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will typically display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, expected in the range of 170-175 ppm. The methoxy carbon will appear around 52 ppm. The remaining signals in the aliphatic region will correspond to the carbons of the bicyclic core.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching of the ester will also be visible. The absence of N-H and O-H stretching bands would be expected.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the pyrrolizidine core, with characteristic losses of the methoxycarbonyl group or parts of the ring system.
Experimental Protocols: A Generalized Synthetic Approach
A specific, detailed experimental protocol for the synthesis of Methyl hexahydro-1H-pyrrolizine-1-carboxylate is not available in the searched literature. However, a general approach to the synthesis of such pyrrolizidine derivatives often involves the following key steps, which can be adapted for specific isomers.
A common strategy for the synthesis of the pyrrolizidine skeleton is through a [3+2] cycloaddition reaction. This can involve the reaction of a pyrroline-N-oxide with a suitable dipolarophile, or an intramolecular cyclization of a proline derivative.
Below is a conceptual workflow for the synthesis and characterization of a Methyl hexahydro-1H-pyrrolizine carboxylate.
References
An In-depth Technical Guide to the Physical Properties of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, this document combines reported data from chemical suppliers with predicted values and outlines general experimental protocols for the determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and characterization of this heterocyclic compound.
Core Chemical and Physical Data
This compound, with the CAS number 117375-15-2, is a bicyclic organic compound featuring a pyrrolizidine core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products. The physical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.
Summary of Physical and Chemical Properties
The table below summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | --- |
| Molecular Weight | 169.22 g/mol | --- |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | [1] |
| Boiling Point (Predicted) | 213.6 ± 23.0 °C | [2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |
| LogP (Octanol/Water Partition Coefficient) | 0.644 (for isomer CAS 54514-96-4) | [3] |
| Water Solubility (Log10ws) (mol/L) | -0.68 (for isomer CAS 54514-96-4) | [3] |
| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in the available literature. Therefore, this section provides generalized, standard laboratory procedures for determining the melting point, boiling point, and solubility of organic compounds, which can be adapted for the characterization of this specific molecule.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
A small amount of the crystalline solid is finely powdered.
-
The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow, typically within 1-2 °C.
Boiling Point Determination
For liquid samples, the boiling point is a key physical constant.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Sample of this compound
Procedure:
-
A small volume (a few milliliters) of the liquid sample is placed in the test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated gently in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.
Apparatus:
-
Test tubes
-
Graduated pipettes or cylinders
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, dichloromethane)
-
Sample of this compound
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the compound dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble.
-
The process is repeated with different solvents to establish a solubility profile.
-
Quantitative solubility can be determined by adding successive small amounts of the solute to a known volume of solvent until saturation is reached.
Synthesis and Characterization Workflow
While specific signaling pathways involving this compound are not detailed in the current body of scientific literature, a general workflow for its synthesis and characterization is presented below. The synthesis of the pyrrolizidine core often involves a 1,3-dipolar cycloaddition reaction.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Stereochemistry of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a saturated heterocyclic compound belonging to the pyrrolizidine alkaloid family. The stereochemistry of this molecule is of paramount importance as it dictates its biological activity and potential applications in drug discovery and development. The hexahydro-1H-pyrrolizine core contains multiple chiral centers, leading to the possibility of several stereoisomers. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the potential stereoisomers, general strategies for stereocontrolled synthesis, and analytical techniques for stereochemical determination. The information presented herein is based on established principles and methodologies for the synthesis and characterization of pyrrolizidine alkaloids and their derivatives.
Introduction to the Stereochemistry of the Hexahydro-1H-pyrrolizine Core
The hexahydro-1H-pyrrolizine nucleus is a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead. The stereochemistry of this core is primarily determined by the relative configuration of the substituents and the conformation of the rings. In the case of this compound, the key stereocenters are at the C-7a position and potentially at other carbons within the rings, depending on the substitution pattern. The fusion of the two rings can be either cis or trans, which significantly influences the overall shape and reactivity of the molecule. The pyrrolizidine ring system is known to be conformationally flexible, often existing in a folded conformation about the bridging N-C bond.
Potential Stereoisomers
The presence of multiple chiral centers in this compound gives rise to several possible stereoisomers. The absolute configuration at each stereocenter (R or S) will define the specific enantiomer or diastereomer. The control and characterization of these individual stereoisomers are critical for understanding their structure-activity relationships.
A logical workflow for the investigation of these stereoisomers would involve stereoselective synthesis followed by chiral separation and spectroscopic analysis.
Caption: Workflow for the synthesis, separation, and analysis of stereoisomers.
Stereocontrolled Synthesis: Experimental Protocols
While a specific protocol for this compound is not extensively detailed in the surveyed literature, general and reliable methods for the stereocontrolled synthesis of 7a-substituted pyrrolizidine derivatives have been established. These often utilize chiral starting materials to induce asymmetry.
General Synthetic Strategy via Anionic Cyclization
A robust methodology for producing stereoisomers of 7a-substituted pyrrolizidine derivatives involves a pivotal stereocontrolled anionic cyclization reaction, often commencing from inexpensive proline.
Experimental Protocol (General Approach):
-
Protection of Proline: L-proline is first protected at the nitrogen and carboxylic acid groups. For example, N-benzylation and esterification to the methyl ester.
-
Alkylation: The α-carbon to the ester is then alkylated with a suitable electrophile, such as epichlorohydrin, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). This step is crucial for setting a new stereocenter.
-
Anionic Cyclization: The resulting intermediate undergoes an intramolecular anionic cyclization. The stereochemical outcome of this step is often directed by the existing stereocenter of the proline precursor.
-
Functional Group Manipulation: The resulting hydroxyl group can be further manipulated. For instance, oxidation to a carboxylic acid followed by esterification would yield the target 7a-carboxylate.
-
Deprotection: Removal of the protecting groups yields the final hexahydro-1H-pyrrolizine-7a-carboxylate.
Caption: A generalized synthetic route to the target molecule.
Analytical Techniques for Stereochemical Determination
The definitive assignment of the stereochemistry of each isolated isomer relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the relative stereochemistry of pyrrolizidine alkaloids.
Experimental Protocol:
-
1D NMR (¹H and ¹³C): Samples of the isolated isomers are dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD). ¹H NMR spectra provide information on the chemical environment and coupling constants (J-values) of protons. The magnitude of J-values can help determine the dihedral angles between adjacent protons and thus the relative stereochemistry. ¹³C NMR indicates the number of non-equivalent carbons.
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems of the two rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons like C-7a.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining stereochemistry, as it shows through-space correlations between protons that are close to each other, providing insights into the 3D structure and relative configuration of substituents.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry, provided that suitable crystals can be obtained.
Experimental Protocol:
-
Crystallization: The purified stereoisomer is dissolved in an appropriate solvent system and allowed to crystallize slowly through methods such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding the precise atomic coordinates and allowing for the determination of the absolute configuration (e.g., using the Flack parameter).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of a sample.
Experimental Protocol:
-
Column Selection: A chiral stationary phase (CSP) is chosen based on the chemical nature of the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The sample is injected onto the column, and the retention times of the enantiomers are recorded. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. For challenging separations, operating at lower temperatures can sometimes improve resolution.
Quantitative Data
| Parameter | Method | Expected Information |
| Optical Rotation | Polarimetry | The direction and magnitude of rotation of plane-polarized light, indicating the overall chirality of the molecule. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | The percentage of one enantiomer in a mixture, indicating the success of the enantioselective synthesis or resolution. |
| ¹H and ¹³C Chemical Shifts | NMR Spectroscopy | The specific resonance frequencies of each nucleus, providing a fingerprint of the molecule's electronic structure. |
| Coupling Constants (J) | ¹H NMR Spectroscopy | The magnitude of spin-spin coupling between nuclei, which is related to bond and dihedral angles and helps define the relative stereochemistry. |
| Crystal System and Space Group | X-ray Crystallography | The symmetry and arrangement of molecules in the crystal lattice. |
| Unit Cell Dimensions | X-ray Crystallography | The dimensions of the basic repeating unit of the crystal. |
| Atomic Coordinates | X-ray Crystallography | The precise 3D positions of all atoms in the molecule, providing definitive bond lengths, bond angles, and absolute configuration. |
Conclusion
The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. While specific data for this exact compound is sparse, this guide outlines the fundamental principles and state-of-the-art experimental methodologies for its stereocontrolled synthesis and detailed stereochemical characterization. The workflows and protocols described, based on established knowledge of pyrrolizidine alkaloids, provide a solid framework for researchers and scientists in the field of organic synthesis and drug development to approach the study of this and related chiral molecules. The successful synthesis and analysis of the individual stereoisomers will be instrumental in unlocking their full potential.
Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a chiral bicyclic compound that serves as a valuable building block in modern medicinal chemistry. Its rigid, saturated pyrrolizidine core, featuring a strategic carboxylic ester functional group at the bridgehead position, offers a unique three-dimensional scaffold for the synthesis of complex molecular architectures. The pyrrolizidine nucleus is a key structural motif in a wide array of natural products, most notably the pyrrolizidine alkaloids, which exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The inherent chirality and conformational rigidity of the hexahydro-1H-pyrrolizine-7a-carboxylate framework make it an attractive starting point for the development of novel therapeutic agents with high stereochemical control, which is crucial for target specificity and reduced off-target effects in drug design. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a chiral building block for drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | Cheméo[4] |
| Molecular Weight | 169.22 g/mol | Cheméo[4] |
| CAS Number | 117375-15-2 | MySkinRecipes[5] |
| Predicted Boiling Point | 213.6 ± 23.0 °C | MySkinRecipes[5] |
| Predicted Density | 1.12 ± 0.1 g/cm³ | MySkinRecipes[5] |
| Storage Conditions | 2-8°C, inert atmosphere | MySkinRecipes[5] |
Asymmetric Synthesis Strategies
The enantioselective synthesis of the pyrrolizidine core is of paramount importance for its use as a chiral building block. Several strategies have been developed for the asymmetric synthesis of functionalized pyrrolizidines, often starting from readily available chiral precursors like L-proline. Key methodologies include 1,3-dipolar cycloaddition reactions and intramolecular Michael additions.
Isothiourea-Catalyzed Intramolecular Michael Addition-Lactonization
A highly effective method for the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives involves an isothiourea-catalyzed intramolecular Michael addition-lactonization of a pyrrole-derived enone acid. This approach provides excellent stereocontrol. The resulting unsaturated pyrrolizine can then be stereoselectively reduced to the desired saturated hexahydropyrrolizine system.
Below is a proposed synthetic workflow for obtaining methyl (7aR)-hexahydro-1H-pyrrolizine-7a-carboxylate, based on this methodology.
Quantitative Data for Isothiourea-Catalyzed Synthesis
The isothiourea-catalyzed intramolecular Michael addition-lactonization and subsequent ring-opening with methanol provides access to a range of cis-pyrrolizine carboxylate derivatives with high diastereoselectivity and enantioselectivity.[4]
| Substrate (R group) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Phenyl | >95:5 | 98:2 |
| 4-Methoxyphenyl | >95:5 | 98:2 |
| 4-Bromophenyl | >95:5 | >98:2 |
| 2-Thienyl | >95:5 | 98:2 |
| Methyl | >95:5 | >98:2 |
| n-Propyl | >95:5 | >98:2 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate
This protocol is adapted from the isothiourea-catalyzed synthesis of pyrrolizine carboxylates.[4]
Materials:
-
Pyrrole-derived enone acid
-
Pivaloyl chloride
-
Diisopropylethylamine (i-Pr₂NEt)
-
(+)-Benzotetramisole (BTM) catalyst
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (1 M aqueous)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the pyrrole-derived enone acid (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add pivaloyl chloride (3.0 eq) and i-Pr₂NEt (3.0 eq).
-
Allow the reaction mixture to warm to room temperature over 2 hours.
-
Add (+)-BTM (5 mol%) and i-Pr₂NEt (1.5 eq) and stir the reaction at room temperature overnight.
-
Add methanol (excess) to the reaction mixture and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with 1 M aqueous HCl and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate.
Protocol 2: Reduction to this compound
This is a general proposed protocol for the reduction of the unsaturated pyrrolizine ester to the saturated pyrrolizidine. The choice of catalyst and conditions may require optimization for stereoselectivity.
Materials:
-
Methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate
-
Rhodium on carbon (Rh/C) or other suitable hydrogenation catalyst
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate in methanol in a high-pressure hydrogenation vessel.
-
Add the Rh/C catalyst (e.g., 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (pressure and temperature will need to be optimized, e.g., 20 bar at 25 °C) and stir the reaction mixture.[6]
-
Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography.
Applications in Drug Development
The pyrrolizidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While many naturally occurring pyrrolizidine alkaloids are known for their hepatotoxicity, which arises from metabolic activation to reactive pyrrolic species that can alkylate DNA, synthetic derivatives can be designed to minimize toxicity while retaining or enhancing therapeutic effects.[1][2][7]
Derivatives of the pyrrolizidine core have been investigated for a range of therapeutic applications, including:
-
Anticancer agents: Mitomycin C, a clinically used anticancer drug, features a related pyrrolizine structure. Other synthetic pyrrolizine derivatives have shown cytotoxicity against various cancer cell lines through mechanisms such as DNA alkylation and inhibition of enzymes like topoisomerase.[1][2]
-
Anti-inflammatory drugs: Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) based on the pyrrolizine scaffold.[1][2]
-
Enzyme inhibitors: The structural rigidity and stereochemistry of the pyrrolizidine core make it an ideal template for designing enzyme inhibitors. For example, some pyrrolizidine derivatives are potent inhibitors of glycosidases.
-
Antiviral and antibacterial agents: Certain pyrrolizidine alkaloids and their synthetic analogs have demonstrated activity against viruses and bacteria.[8]
The general mechanism of toxicity for many unsaturated pyrrolizidine alkaloids involves metabolic activation in the liver, leading to the formation of reactive pyrrolic metabolites that can cause cellular damage.
By using the saturated hexahydropyrrolizine core, as in this compound, the metabolic formation of these toxic pyrrolic species can be avoided, making it a safer starting point for drug design.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective therapeutic agents. The development of robust asymmetric synthetic routes, such as the isothiourea-catalyzed intramolecular Michael addition, allows for the efficient and stereocontrolled production of this key intermediate. For researchers and professionals in drug development, mastering the chemistry of this and related chiral scaffolds opens up new avenues for the creation of next-generation pharmaceuticals with improved efficacy and safety profiles. The strategic use of this building block can lead to the discovery of novel drug candidates across a wide range of therapeutic areas.
References
- 1. pharaohacademy.com [pharaohacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. oa.tib.eu [oa.tib.eu]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizines: natural and synthetic derivatives with diverse biological activities | Semantic Scholar [semanticscholar.org]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolizine scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. This technical guide focuses on the derivatives of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a key intermediate for generating novel therapeutic agents. While specific data on derivatives of this exact scaffold are limited in publicly available literature, this guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of closely related pyrrolizine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the pyrrolizine core. We will delve into their anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pyrrolizine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, nootropic, and analgesic effects.[1] Notably, marketed drugs such as Ketorolac (an anti-inflammatory agent) and Mitomycin C (an anticancer agent) feature the pyrrolizine core, underscoring its therapeutic relevance.[1]
This guide will specifically explore the derivatives of the hexahydro-1H-pyrrolizine-7a-carboxylate scaffold, which serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ester functionality at the 7a-position provides a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of biological activity.
Synthesis of Pyrrolizine Derivatives
The synthesis of pyrrolizine derivatives often involves multi-step reaction sequences. While a specific protocol for the derivatization of this compound is not extensively detailed in the literature, general synthetic strategies for related pyrrolizine structures can be adapted. A common approach involves the reaction of a suitable pyrrolidine precursor with reagents that enable the construction of the second fused ring.
One documented synthesis of a related compound, 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, involves the reduction of a 7a-cyano precursor.[2] This highlights a potential synthetic route where the carboxylate group of this compound could be transformed into other functional groups to generate a library of derivatives.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a pyrrolizine derivative, adapted from the synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.[2] This protocol can serve as a starting point for the development of synthetic routes to derivatives of this compound.
Reaction: Reduction of a Cyano-pyrrolizine to an Aminomethyl-pyrrolizine
-
Materials:
-
7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (starting material)
-
Acetic acid
-
Hydrogen chloride gas
-
Platinum oxide (catalyst)
-
0.5N Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Introduce hydrogen chloride gas (11.0 mmol) into acetic acid (8.5 ml).
-
To this solution, add 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (2.20 mmol) and platinum oxide (30 mg).
-
Stir the mixture under a hydrogen gas atmosphere for 24 hours at 20°C.
-
After the reaction is complete, remove insoluble materials by filtration.
-
Concentrate the filtrate.
-
Add 0.5N NaOH (10 ml) to the residue and extract with chloroform.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentrate the dried extract and distill under vacuum to obtain the desired 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.
-
Caption: Generalized workflow for the synthesis of a pyrrolizine derivative.
Biological Activities of Pyrrolizine Derivatives
Pyrrolizine derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of novel pyrrolizine derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as Cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, as well as the induction of apoptosis.[1][3]
The following table summarizes the in vitro anticancer activity of selected pyrrolizine-5-carboxamide derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | Reference |
| 4b | - | - | - | [4][5] |
| 4c | 0.08 | - | - | [4][5] |
| 5b | 0.30 | 0.92 | - | [4][5] |
Note: A lower IC50 value indicates higher potency.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780, HT29)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (pyrrolizine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Several pyrrolizine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key events in apoptosis is the activation of caspases, a family of cysteine proteases.
Caption: Simplified signaling pathway of apoptosis induction by pyrrolizine derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolizine derivatives are primarily attributed to their ability to inhibit the COX enzymes (COX-1 and COX-2).[6] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
The following table presents the in vitro COX-1 and COX-2 inhibitory activity of a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 12 | 2.45 | 0.85 | [6] |
| 13 | 3.12 | 1.22 | [6] |
| 16 | 4.89 | 2.56 | [6] |
| 17 | 5.69 | 3.44 | [6] |
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-180 g).
-
Materials:
-
Test compounds (pyrrolizine derivatives)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
-
Procedure:
-
Administer the test compounds or vehicle to the rats orally.
-
After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Pharmacokinetics
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development. While specific pharmacokinetic data for derivatives of this compound are not available, studies on related pyrrolizidine alkaloids provide some general insights. The development of robust analytical methods, such as LC-MS/MS, is crucial for accurately quantifying these compounds in biological matrices.
Conclusion and Future Directions
The derivatives of the pyrrolizine scaffold represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. This technical guide has summarized the available information on their synthesis, biological activity, and mechanisms of action. While there is a clear need for more focused research on the derivatives of this compound, the data presented for the broader class of pyrrolizines provides a strong foundation for future drug discovery efforts.
Future research should aim to:
-
Develop efficient and scalable synthetic routes to a diverse library of this compound derivatives.
-
Conduct comprehensive in vitro and in vivo evaluations of these derivatives to identify lead compounds with potent and selective biological activity.
-
Elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Perform detailed pharmacokinetic and toxicological studies to assess their drug-like properties and safety profiles.
By addressing these key areas, the full therapeutic potential of this promising class of compounds can be realized.
References
- 1. pharaohacademy.com [pharaohacademy.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolizidine Core: A Double-Edged Sword in Biology and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine core, a deceptively simple bicyclic structure, is the foundation of a vast and diverse family of natural products known as pyrrolizidine alkaloids (PAs).[1] Synthesized by an estimated 3% of the world's flowering plants as a chemical defense against herbivores, these compounds exhibit a wide spectrum of biological activities.[1][2] Their significance spans from potent hepatotoxins and carcinogens that contaminate the global food supply to promising scaffolds for the development of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of the biological significance of the pyrrolizidine core, focusing on its biosynthesis, mechanisms of action, and analytical methodologies, with a clear presentation of quantitative data to aid in research and development.
The Pyrrolizidine Alkaloid: Structure and Diversity
Pyrrolizidine alkaloids are esters composed of a necine base and one or more necic acids.[4] The necine base is the characteristic pyrrolizidine core, a bicyclic structure with a nitrogen atom at the bridgehead.[1] The diversity of PAs, with over 500 identified compounds, arises from the variety of necic acids and their esterification patterns to the necine base.[5] PAs can be classified based on the structure of the necine base into four main types: retronecine, heliotridine, otonecine, and platynecine.[4] A critical structural feature for toxicity is the presence of a double bond at the 1,2-position of the necine base.[4]
Biosynthesis of the Pyrrolizidine Core
The biosynthesis of the pyrrolizidine core begins with the amino acid arginine, which is converted to the polyamines putrescine and spermidine.[6] The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS), which condenses two molecules of putrescine (or one molecule of putrescine and one of spermidine) to form homospermidine.[6][7] Subsequent oxidation and cyclization steps lead to the formation of the core pyrrolizidine structure, 1-hydroxymethylpyrrolizidine, which is then further modified and esterified to produce the vast array of PAs found in nature.[1]
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Estimated intakes of pyrrolizidine alkaloids by humans. A comparison with dose rates causing tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 5. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a heterocyclic organic compound belonging to the pyrrolizidine alkaloid class. While the broader family of pyrrolizidine alkaloids is known for a wide range of biological activities, including anti-inflammatory and anticancer properties, specific scientific literature detailing the synthesis, experimental data, and biological functions of this particular ester is notably scarce. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties and its relationship to more studied derivatives. Due to the limited publicly available data, this document also explores the general characteristics of the pyrrolizidine core structure to offer a contextual understanding for researchers in drug discovery and organic synthesis.
Introduction
The hexahydro-1H-pyrrolizine scaffold is a bicyclic heterocyclic system that forms the core of numerous natural and synthetic molecules. Derivatives of this structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This compound, a specific ester derivative, remains a compound of interest, primarily as a potential synthetic intermediate for more complex biologically active molecules. This guide aims to collate and present the currently available technical information on this compound.
Chemical and Physical Properties
Limited experimental data is available for this compound. The majority of the reported physical properties are predicted values.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 117375-15-2 |
| Appearance | Predicted: Colorless to yellow liquid or semi-solid |
| Boiling Point | Predicted: 213.6 ± 23.0 °C at 760 mmHg |
| Density | Predicted: 1.12 ± 0.1 g/cm³ |
| Storage Conditions | Store in an inert atmosphere, under freezer conditions (-20°C recommended) |
Synthesis and Experimental Protocols
Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (A Related Compound)
This synthesis involves the reduction of a nitrile precursor.
Experimental Protocol:
-
Materials:
-
7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine
-
Acetic acid
-
Hydrogen chloride gas
-
Platinum oxide
-
0.5N Sodium hydroxide (NaOH) solution
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In 8.5 ml of acetic acid, introduce 400 mg (11.0 mmol) of hydrogen chloride gas.
-
To this solution, add 300 mg (2.20 mmol) of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine and 30 mg of platinum oxide.
-
The reaction mixture is stirred under a hydrogen gas atmosphere for 24 hours at 20°C.
-
After the reaction is complete, insoluble materials are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
To the resulting residue, 10 ml of 0.5N NaOH is added.
-
The aqueous layer is extracted with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed by concentration, and the residue is purified by vacuum distillation to yield the final product.
-
-
Quantitative Data:
-
Yield: 188 mg (61%)
-
This protocol illustrates a potential pathway for the functionalization of the 7a-position of the hexahydro-1H-pyrrolizine core. A similar strategy, perhaps involving the hydrolysis of a nitrile to a carboxylic acid followed by esterification, could theoretically be employed to synthesize this compound.
Biological Activity and Potential Applications
There is no specific biological activity data available in the scientific literature for this compound. However, the broader class of pyrrolizidine alkaloids exhibits a wide range of biological effects, which may provide some context for the potential applications of this compound.
Pyrrolizidine alkaloids are known to have:
-
Anti-inflammatory properties
-
Anticancer and antitumor activities
-
Antiviral and antibacterial effects
It is important to note that many naturally occurring pyrrolizidine alkaloids are also associated with significant toxicity, particularly hepatotoxicity.
A derivative, methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate, has been mentioned as an important intermediate in the synthesis of anti-tumor, antiviral, and antibacterial drugs. This suggests that the core structure of this compound is a valuable scaffold in medicinal chemistry.
Logical Relationships and Experimental Workflows
Due to the lack of detailed experimental studies on this compound, no established signaling pathways or complex experimental workflows involving this specific compound can be diagrammed. However, a generalized workflow for the synthesis and potential screening of such a compound can be conceptualized.
Caption: Generalized workflow for synthesis and biological screening.
Conclusion
This compound is a compound with a scientifically interesting scaffold that is present in many biologically active molecules. However, there is a significant gap in the publicly available scientific literature regarding its specific synthesis, characterization, and biological evaluation. The information presented in this guide is based on the limited data from chemical suppliers and contextual information from related compounds. Further research is required to fully elucidate the chemical and biological properties of this molecule and to explore its potential as a building block in the development of new therapeutics. Researchers interested in this compound should consider de novo synthesis and a comprehensive biological screening cascade to unlock its potential.
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereoselective synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a key structural motif present in numerous biologically active pyrrolizidine alkaloids. The described methodology is based on a highly efficient isothiourea-catalyzed enantioselective Michael addition-lactonization cascade, followed by a diastereoselective reduction of the resulting pyrrolizine core.
Synthetic Strategy Overview
The stereoselective synthesis of the target molecule, this compound, is accomplished through a three-stage process. The initial phase involves the synthesis of a pyrrole-derived enone acid precursor. This is followed by a key catalytic enantioselective cascade reaction to form the cis-pyrrolizine carboxylate core. The final stage involves the reduction of the pyrrole ring to afford the desired saturated hexahydropyrrolizine structure.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of analogous cis-pyrrolizine carboxylate derivatives.[1][2][3]
Stage 1: Synthesis of the Pyrrole-Derived Enone Acid Precursor
This stage involves a two-step sequence starting from commercially available pyrrole-2-carboxaldehyde.
Step 1.1: Aldol Condensation to form Pyrrolyl Enone
-
To a solution of pyrrole-2-carboxaldehyde (1.0 eq) and the desired ketone (e.g., acetone, 1.0 eq) in ethanol (2.5 M in ketone), add an aqueous solution of NaOH (10% w/v, 2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Acidify the reaction to pH 3 with aqueous HCl (2 M).
-
Filter the resulting precipitate and wash with cold ethanol to yield the desired pyrrolyl enone.
-
Further purification can be achieved by column chromatography on silica gel.
Step 1.2: Baylis-Hillman Reaction and Hydrolysis to Enone Acid
-
To a solution of the pyrrolyl enone (1.0 eq) in methyl acrylate (0.2 M in pyrrolyl enone), add potassium tert-butoxide (1-10 mol%).
-
Stir the reaction at 70 °C for 16 hours.
-
After completion, hydrolyze the resulting ester by adding LiOH·H₂O (4.0 eq) in a 1:1 mixture of H₂O/ethanol and stirring at room temperature for 4 hours.
-
Basify the reaction mixture to pH 8 with aqueous NaOH (2 M) and wash with Et₂O (3x).
-
Carefully acidify the aqueous layer to pH 3 with aqueous HCl (2 M) and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to provide the enone-acid precursor.
Stage 2: Isothiourea-Catalyzed Enantioselective Cascade
This key step establishes the stereochemistry of the pyrrolizine core.
-
To a solution of the pyrrolyl enone-acid (1.0 eq) in CH₂Cl₂ (0.1 M), add pivaloyl chloride (3.0 eq) and i-Pr₂NEt (3.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Add the isothiourea catalyst, (+)-Benzotetramisole (BTM) (5 mol%), and i-Pr₂NEt (1.5 eq) and stir the reaction at room temperature overnight.
-
Add methanol (MeOH) to the reaction mixture to facilitate the in-situ ring-opening of the intermediate lactone.
-
Stir until the reaction is complete as monitored by TLC analysis.
-
Quench the reaction with aqueous HCl (1 M) and extract with CH₂Cl₂ (3x).
-
Dry the combined organic layers over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the methyl cis-pyrrolizine-7a-carboxylate.
Stage 3: Diastereoselective Reduction of the Pyrrolizine Core
The final step involves the saturation of the pyrrole ring to yield the hexahydro-pyrrolizine scaffold.
-
Dissolve the methyl cis-pyrrolizine-7a-carboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation to yield the final product, this compound.
Data Presentation
The following table summarizes typical yields and stereoselectivities achieved in the key isothiourea-catalyzed cascade reaction for the synthesis of various cis-pyrrolizine carboxylate derivatives, which are precursors to the target molecule.[2][3]
| Entry | R Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | H | 85 | >95:5 | 98:2 |
| 2 | Me | 82 | >95:5 | 99:1 |
| 3 | Ph | 78 | >95:5 | 97:3 |
| 4 | 4-MeO-Ph | 80 | >95:5 | 98:2 |
| 5 | 4-Cl-Ph | 75 | >95:5 | 96:4 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the stereoselective synthesis.
Catalytic Cycle of the Isothiourea-Catalyzed Cascade
Caption: Proposed catalytic cycle for the enantioselective cascade.
References
The Pivotal Role of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate in Asymmetric Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a chiral bicyclic scaffold that serves as a crucial building block in the total synthesis of a variety of natural products, particularly pyrrolizidine alkaloids. Its rigid conformational structure and densely functionalized core make it an invaluable intermediate for the stereoselective construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis and utilization of this key intermediate, with a focus on its application in the total synthesis of the pyrrolizidine alkaloid (+)-amabiline.
Application in the Total Synthesis of (+)-Amabiline
The total synthesis of (+)-amabiline, an unsaturated pyrrolizidine alkaloid, highlights the strategic importance of the pyrrolizidine core, which can be derived from intermediates like this compound. The overall synthetic strategy involves the asymmetric construction of the bicyclic core, followed by esterification with a suitable necic acid.
Key Synthetic Steps & Yields in the Total Synthesis of (+)-Amabiline
The enantioselective synthesis of (+)-amabiline has been accomplished in a convergent manner, with the longest linear sequence being 10 steps, resulting in an overall yield of 6.2%.[1][2][3] A key part of this synthesis is the construction of the unsaturated pyrrolizidine core, (-)-supinidine. While various routes exist, a common approach involves the stereoselective formation of the pyrrolizidine ring system from proline derivatives.
| Step No. | Transformation | Reagents and Conditions | Yield (%) |
| 1-5 | Synthesis of (-)-Viridifloric acid derivative | Multi-step synthesis from commercial starting materials | 48% |
| 6-10 | Synthesis of the unsaturated pyrrolizidine core, (-)-supinidine (a close derivative of the target carboxylate) | Multi-step synthesis often starting from L-proline | ~15-20% |
| 11 | Esterification of (-)-supinidine with the protected (-)-viridifloric acid | DCC, DPTS, CH2Cl2 | 78% |
| 12 | Deprotection | TBAF, THF | 80% |
Experimental Protocols
1. General Protocol for the Stereoselective Synthesis of the Pyrrolizidine Core via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the construction of the pyrrolizidine skeleton, a key step towards this compound, using an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide derived from L-proline.
Materials:
-
L-proline methyl ester hydrochloride
-
An appropriate aldehyde or ketone (e.g., a protected hydroxy-aldehyde)
-
A suitable dipolarophile (e.g., an acrylate or maleimide)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of L-proline methyl ester hydrochloride (1.0 eq) and the chosen aldehyde/ketone (1.1 eq) in the anhydrous solvent under an inert atmosphere, add triethylamine (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the azomethine ylide.
-
Add the dipolarophile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the cycloadduct, a functionalized hexahydro-1H-pyrrolizine-7a-carboxylate derivative.
2. Protocol for the Esterification Step in the Total Synthesis of (+)-Amabiline
This protocol details the coupling of the synthesized pyrrolizidine core (in this case, (-)-supinidine) with the necic acid moiety.
Materials:
-
(-)-Supinidine
-
Protected (-)-viridifloric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (-)-supinidine (1.0 eq), the protected (-)-viridifloric acid (1.1 eq), and DPTS (0.2 eq) in anhydrous CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous CH2Cl2 dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the protected (+)-amabiline.
Visualizing the Synthetic Pathway
Diagram of the Total Synthesis of (+)-Amabiline
The following diagram illustrates the convergent synthetic strategy for (+)-amabiline, highlighting the key fragments and the crucial esterification step.
Caption: Convergent synthesis of (+)-amabiline.
This logical diagram illustrates the overall workflow for a total synthesis that would utilize the target carboxylate or a close derivative.
Caption: Experimental workflow for synthesis and application.
References
Synthesis of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a saturated bicyclic amine of significant interest in medicinal chemistry and drug development. The synthetic strategy is centered around a Dieckmann condensation of a diester precursor derived from a proline analogue, followed by decarboxylation and reduction of the resulting β-keto ester. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a step-by-step guide to the preparation of this valuable heterocyclic scaffold.
Introduction
The hexahydro-1H-pyrrolizine core is a key structural motif found in a wide variety of natural products, known as pyrrolizidine alkaloids. These compounds and their synthetic derivatives have garnered substantial attention due to their diverse biological activities. The introduction of a carboxylate group at the 7a-position provides a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of novel therapeutic agents. This protocol outlines a reliable and reproducible method for the preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through a three-stage process. The initial stage involves the preparation of a key diester intermediate from a suitable proline derivative. The second stage focuses on the intramolecular Dieckmann condensation to construct the bicyclic β-keto ester. The final stage involves the hydrolysis, decarboxylation, and reduction of the keto-ester to yield the target saturated pyrrolizine-7a-carboxylate.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of the Diester Intermediate
This stage focuses on the synthesis of the crucial diester precursor. A plausible starting material is a methyl ester of a proline derivative which is N-alkylated with methyl bromoacetate.
Materials and Reagents:
-
Proline methyl ester hydrochloride
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of proline methyl ester hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add methyl bromoacetate (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diester.
-
Purify the crude product by column chromatography on silica gel to yield the pure diester intermediate.
Stage 2: Dieckmann Condensation
The intramolecular cyclization of the diester intermediate is achieved through a Dieckmann condensation to form the β-keto ester.
Materials and Reagents:
-
Diester intermediate from Stage 1
-
Sodium methoxide (NaOMe) or other suitable base (e.g., NaH, KHMDS)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the diester intermediate (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add sodium methoxide (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by carefully adding 1M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Methyl 1-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate.
Stage 3: Decarboxylation and Reduction
The final stage involves the removal of the keto group, which can be achieved through hydrolysis and decarboxylation, followed by reduction. A common method for the reduction of the resulting iminium intermediate is catalytic hydrogenation.
Materials and Reagents:
-
Methyl 1-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate from Stage 2
-
Hydrochloric acid (HCl), concentrated
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Hydrolysis and Decarboxylation: Reflux the β-keto ester (1.0 eq) in a mixture of concentrated HCl and water. Monitor the reaction for the disappearance of the starting material. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Catalytic Hydrogenation: The unsaturated intermediate that may form after decarboxylation can be reduced. Dissolve the intermediate in methanol, add 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Analytical Data |
| 1 | Diester Intermediate | C₁₀H₁₇NO₄ | 215.25 | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 2 | Methyl 1-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate | C₉H₁₃NO₃ | 183.20 | 60-75 | ¹H NMR, ¹³C NMR, IR, MS |
| 3 | This compound | C₉H₁₅NO₂ | 169.22 | 80-95 | ¹H NMR, ¹³C NMR, MS, GC-MS |
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This protocol provides a detailed, albeit proposed, methodology for the synthesis of this compound. The described multi-step sequence, involving N-alkylation, Dieckmann condensation, and subsequent reduction, offers a logical and feasible route to this valuable heterocyclic building block. Researchers are advised to optimize the reaction conditions for each step to achieve the best possible yields and purity. The successful synthesis of this compound will enable further exploration of the chemical space around the pyrrolizidine scaffold for the development of new and effective therapeutic agents.
Application Notes and Protocols: Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate as a Potential Intermediate for Antiviral Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolizidine alkaloid core is a nitrogen-fused bicyclic heterocycle that is prevalent in a variety of natural products with diverse biological activities. While some natural pyrrolizidine alkaloids are known for their toxicity, synthetic derivatives are being explored for a range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a synthetic intermediate that provides a foundational scaffold for the development of novel antiviral agents. Its stereochemically defined structure and functional handles allow for diverse chemical modifications to optimize antiviral potency and selectivity while minimizing cytotoxicity.
This document provides detailed protocols for the hypothetical synthesis of this compound and its potential application in the screening pipeline for antiviral drug discovery.
Data Presentation
Table 1: Hypothetical Synthesis Data for this compound
| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | 1,3-Dipolar Cycloaddition | L-Proline, Paraformaldehyde, Dimethyl maleate | Dimethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7,7a-dicarboxylate | 75 | >95 (by ¹H NMR) |
| 2 | Decarboxylation & Hydrogenation | Dimethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7,7a-dicarboxylate | This compound | 65 | >98 (by GC-MS) |
Table 2: Hypothetical Antiviral Activity and Cytotoxicity Data for a Derivative
| Compound ID | Target Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| PZD-001 | Influenza A (H1N1) | Plaque Reduction | 5.2 | >100 | >19.2 |
| PZD-001 | Hepatitis C Virus (HCV) | Replicon Assay | 8.7 | >100 | >11.5 |
| PZD-001 | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase Assay | 12.1 | >100 | >8.3 |
| Oseltamivir | Influenza A (H1N1) | Plaque Reduction | 0.8 | >100 | >125 |
| Sofosbuvir | Hepatitis C Virus (HCV) | Replicon Assay | 0.09 | >50 | >555 |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase Assay | 0.05 | >100 | >2000 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a hypothetical two-step synthesis starting from L-proline.
Step 1: Synthesis of Dimethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7,7a-dicarboxylate
-
Reaction Setup: To a solution of L-proline (1.15 g, 10 mmol) and dimethyl maleate (1.44 g, 10 mmol) in toluene (50 mL), add paraformaldehyde (0.30 g, 10 mmol).
-
Cycloaddition: Heat the mixture to reflux with a Dean-Stark apparatus for 12 hours to remove water.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound as a colorless oil.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the product from Step 1 (2.41 g, 10 mmol) in methanol (50 mL) in a high-pressure reaction vessel.
-
Hydrogenation: Add Palladium on carbon (10% w/w, 0.24 g) to the solution.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at 50°C for 24 hours.
-
Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to afford this compound as a clear oil.
Protocol 2: In Vitro Antiviral Plaque Reduction Assay
This protocol provides a general method for evaluating the antiviral activity of a compound derived from the intermediate against a plaque-forming virus (e.g., Influenza A).
-
Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., MDCK cells) at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., PZD-001) in serum-free culture medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the different concentrations of the test compound in an overlay medium (e.g., containing 0.5% agarose) to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[2]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[3][4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized viral replication cycle and potential drug targets.
References
Application of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolizidine alkaloid core, a fused bicyclic system, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, as a derivative of this core, holds potential as a key intermediate and building block for the synthesis of novel therapeutic agents. While specific biological data for this exact ester is limited in publicly available literature, its structural analogs have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] This document provides an overview of the potential applications, synthetic considerations, and generalized experimental protocols for evaluating the medicinal chemistry potential of this compound and its derivatives.
Potential Therapeutic Applications
The pyrrolizine scaffold is associated with a diverse array of biological activities. Based on the activities of structurally related compounds, this compound can serve as a starting point for the development of agents with the following potential applications:
-
Anticancer Agents: Numerous pyrrolizine derivatives have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.[1][4] The scaffold can be functionalized to target specific pathways involved in cancer progression. For instance, a fluorinated analog, Methyl (2R,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, has been mentioned in patents related to Kras inhibitors, a key target in many cancers.[5]
-
Antiviral and Antibacterial Agents: The pyrrolizine nucleus is a component of various natural and synthetic compounds with antimicrobial properties.[1][3] Derivatives can be designed to interfere with microbial growth and replication.
-
Anti-inflammatory Agents: Certain pyrrolizine-containing molecules have demonstrated anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.[1]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related isomer are presented in Table 1 for comparative analysis. Understanding these properties is crucial for drug design and development, influencing factors such as solubility, membrane permeability, and metabolic stability.
Table 1: Physicochemical Data of Methyl hexahydro-1H-pyrrolizine Carboxylate Isomers
| Property | This compound | Methyl hexahydro-1H-pyrrolizine-1-carboxylate |
| CAS Number | 117375-15-2[6] | 54514-96-4[7] |
| Molecular Formula | C₉H₁₅NO₂[6] | C₉H₁₅NO₂[7] |
| Molecular Weight | 169.22 g/mol [6] | 169.22 g/mol [7] |
| Boiling Point (Predicted) | 213.6±23.0 °C[6] | Not available |
| Density (Predicted) | 1.12±0.1 g/cm³[6] | Not available |
| LogP (Predicted) | Not available | 0.644[7] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols are intended as a starting point and may require optimization based on the specific derivative and biological target.
Protocol 1: General Synthesis of N-Substituted Pyrrolizine Amides
This protocol describes a general method for the derivatization of the carboxylate group of this compound to form a variety of amide derivatives, which can then be screened for biological activity.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Hydrolysis of the Ester: To a solution of this compound in a suitable solvent (e.g., methanol/water), add an excess of a base (e.g., lithium hydroxide). Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to pH 3-4.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid in an anhydrous solvent (e.g., DMF). Add the desired amine, the coupling reagent, and a base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized pyrrolizine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrrolizine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, created using Graphviz, illustrate a potential mechanism of action for a hypothetical pyrrolizine-based anticancer agent and a typical workflow for its evaluation.
Caption: Hypothetical inhibition of a cancer cell signaling pathway by a pyrrolizine derivative.
Caption: General workflow for the development of pyrrolizine-based therapeutic agents.
References
- 1. pharaohacademy.com [pharaohacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. This compound [myskinrecipes.com]
- 7. chemeo.com [chemeo.com]
Application Note: NMR Spectroscopic Characterization of the Hexahydropyrrolizine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a generalized protocol for the structural characterization of hexahydropyrrolizine derivatives, such as Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed methodologies for sample preparation, data acquisition using ¹H, ¹³C, and 2D NMR techniques, and representative data presentation.
Introduction
The hexahydropyrrolizine core is a key structural motif in a wide range of natural products, particularly pyrrolizidine alkaloids, and serves as a valuable scaffold in medicinal chemistry.[1][2] Accurate structural elucidation is paramount for understanding the biological activity and developing new therapeutic agents based on this framework. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of these bicyclic systems.[1][3] This application note outlines a standard operating procedure for the comprehensive NMR analysis of methyl esters of hexahydropyrrolizine carboxylic acids.
Data Presentation
The following tables present typical, representative ¹H and ¹³C NMR data for a generic this compound scaffold. Actual chemical shifts and coupling constants will vary depending on substitution and stereochemistry.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 2.0 - 2.2 | m | - | 1H |
| H-2 | 1.8 - 2.0 | m | - | 2H |
| H-3 | 3.0 - 3.2 | m | - | 2H |
| H-5 | 2.8 - 3.0 | m | - | 2H |
| H-6 | 1.9 - 2.1 | m | - | 2H |
| H-7 | 2.3 - 2.5 | m | - | 1H |
| OCH₃ | 3.75 | s | - | 3H |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 35 - 40 |
| C-2 | 25 - 30 |
| C-3 | 55 - 60 |
| C-5 | 50 - 55 |
| C-6 | 28 - 33 |
| C-7 | 40 - 45 |
| C-7a | 70 - 75 |
| C=O | 170 - 175 |
| OCH₃ | 50 - 55 |
Experimental Protocols
3.1. Sample Preparation
A standardized sample preparation protocol is crucial for acquiring high-quality NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][6]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm. If the solvent does not already contain TMS, a small amount can be added.
3.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration and experiment time.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. Use a standard gradient-enhanced COSY sequence (e.g., cosygpqf).
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3). This experiment is invaluable for assigning the protonated carbons.
-
3.3. Data Processing
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Correlate peaks in the 2D spectra to build the molecular structure.
Mandatory Visualizations
Caption: Molecular structure and general workflow for NMR characterization of hexahydropyrrolizine esters.
Caption: Logical relationships in NMR data interpretation for structure elucidation.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. sites.bu.edu [sites.bu.edu]
Application Note: Quantitative Analysis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species.[1] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the detection and quantification of PAs and their derivatives in various products such as herbal medicines, teas, honey, and feed are of significant regulatory importance.[1][2][3][4] Methyl hexahydro-1H-pyrrolizine-7a-carboxylate (MW: 169.22 g/mol , Formula: C₉H₁₅NO₂) is a compound containing the core pyrrolizidine structure.[5][6] This application note provides a detailed protocol for the extraction, cleanup, and subsequent quantitative analysis of this compound from a complex matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a golden standard for PA analysis.[4]
Principle
The analytical method involves an initial extraction of the analyte from the sample matrix using an acidified aqueous/organic solution, which is effective for both free base PAs and their N-oxide forms.[7][8] This is followed by a cleanup and concentration step using cation-exchange solid-phase extraction (SPE) to remove matrix interferences.[1][4] The purified extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] Quantification is typically performed using matrix-matched calibration standards to compensate for matrix effects.[9]
Experimental Protocols
Preparation of Standards and Reagents
-
Reagents : Use LC-MS grade solvents (Methanol, Acetonitrile, Water), Formic Acid, Ammonium Formate, and Sulfuric Acid.[2][10]
-
Standard Stock Solution : Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution in a mixture of 5% methanol in water.[10]
-
Matrix-Matched Calibrants : Prepare calibration standards by spiking known concentrations of the working standard solutions into blank matrix extract obtained from the sample preparation process.[8][9]
-
Extraction Solution : Prepare a 0.05 M sulfuric acid solution. This can be made in water or a water/methanol mixture (e.g., 1:1 v/v).[1][8]
Sample Preparation: Extraction and SPE Cleanup
This protocol is a generalized procedure for plant-based matrices.[10]
-
Homogenization : Weigh 1-2 g of the homogenized, ground sample into a 50 mL centrifuge tube.
-
Extraction :
-
Solid-Phase Extraction (SPE) Cleanup : Use a cation-exchange cartridge (e.g., Oasis MCX).[8]
-
Condition : Condition the SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of water.[8][10]
-
Load : Load 2 mL of the sample extract (supernatant) onto the cartridge.[8]
-
Wash : Wash the cartridge sequentially with 4-6 mL of water and then 4-6 mL of methanol to remove interferences.
-
Elute : Elute the target analyte with 4-6 mL of a freshly prepared elution solvent, such as 2.5-5% ammonium hydroxide in an organic mixture (e.g., methanol or ethyl acetate:methanol:acetonitrile).[1]
-
-
Reconstitution :
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)[2] |
| Column | Reversed-phase C18, e.g., 100 mm x 2.1 mm, < 2 µm particle size[8] |
| Column Temp. | 30 - 40°C[2][8] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[2] |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[2] |
| Flow Rate | 0.3 - 0.4 mL/min[2][9] |
| Injection Vol. | 2 - 10 µL[2][8] |
| Gradient | Start at 5% B, ramp to 95% B over 10-12 min, hold, and re-equilibrate[9] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 2.0 - 3.5 kV[1] |
| Source Temp. | 120 - 150°C |
| Drying Gas Temp. | 300 - 350°C[1] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Results
Proposed MRM Transitions
For quantitative analysis, specific precursor-to-product ion transitions must be optimized. For this compound, the protonated molecule [M+H]⁺ is m/z 170.1. Plausible fragmentation pathways can be predicted based on its ester and pyrrolizidine ring structure.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| This compound | 170.1 | 111.1 (Loss of COOCH₃) | 138.1 (Loss of CH₃OH) | Requires Optimization |
Note: The selection of quantifier vs. qualifier and the optimal collision energies must be determined empirically.
Method Performance (Example)
Method validation should be performed according to established guidelines.[1] Typical performance characteristics for PA analysis in complex matrices are shown below for reference.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.1 - 5.0 µg/kg (ng/g) | [1][2] |
| Recovery | 75 - 115% | [2] |
| Repeatability (%RSD) | < 15% | [1][2] |
| Linearity (R²) | > 0.99 |
Visualizations
Experimental Workflow
The following diagram outlines the complete analytical procedure from sample receipt to data acquisition.
Caption: General workflow for the analysis of this compound.
Proposed Mass Fragmentation Pathway
This diagram illustrates the likely fragmentation of the protonated parent molecule in the mass spectrometer's collision cell.
Caption: Proposed ESI+ fragmentation pathway for the target analyte.
References
- 1. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. This compound [myskinrecipes.com]
- 6. 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bfr.bund.de [bfr.bund.de]
Application Notes and Protocols for the Purification of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a bicyclic amino acid ester belonging to the pyrrolizidine alkaloid class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. As a synthetic building block, its purity is paramount for the successful synthesis of complex target molecules and for ensuring reproducible biological data.
This document provides detailed application notes and protocols for the purification of this compound from a crude synthetic mixture. The primary purification techniques covered are column chromatography, crystallization, and vacuum distillation. These methods can be employed individually or in combination to achieve the desired level of purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| CAS Number | 117375-15-2 | [1] |
| Predicted Boiling Point | 213.6 ± 23.0 °C | |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [1] |
| Storage Conditions | 2-8°C, inert atmosphere |
Purification Strategies
The selection of a suitable purification strategy depends on the nature and quantity of impurities present in the crude material. A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of the crude product.
Column Chromatography
Column chromatography is a highly effective method for separating the target compound from non-polar and highly polar impurities. The following protocol is adapted from procedures used for structurally similar pyrrolizidine derivatives.[3][4]
Materials:
-
Silica gel (100-200 mesh)
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 petroleum ether:ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 petroleum ether:ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data (Example for a related compound):
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (9:1 v/v) |
| Elution Mode | Isocratic followed by Gradient |
| Typical Yield | 80-90% |
| Achievable Purity | >95% (by HPLC) |
Crystallization
Crystallization can be an effective final purification step to obtain a highly pure, crystalline product, provided the compound is a solid at room temperature or forms a stable crystalline salt. This protocol is based on a method for a similar pyrrolizidine derivative.[3]
Materials:
-
Purified this compound (from chromatography)
-
Chloroform
-
Heating plate
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the purified product in a minimal amount of chloroform with gentle heating.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a crystallization dish placed in a fume hood.
-
Crystal Formation: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals. This process may take several hours to days.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Quantitative Data (Example):
| Parameter | Value |
| Crystallization Solvent | Chloroform |
| Method | Slow Evaporation |
| Temperature | Ambient |
| Typical Yield | 70-85% |
| Achievable Purity | >99% (by HPLC) |
Vacuum Distillation
For liquid products, vacuum distillation is a suitable method for purification, especially for removing non-volatile impurities. The predicted boiling point of the target compound suggests that vacuum distillation is a viable option.
Materials:
-
Crude or partially purified this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus.
-
Charging the Flask: Charge the distillation flask with the crude product.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Distillation: The product will distill at a lower temperature under reduced pressure. Collect the fraction that distills at a constant temperature.
-
Product Collection: Collect the purified liquid product in the receiving flask.
Quantitative Data (Predicted):
| Parameter | Value |
| Pressure | 1-10 mmHg (estimated) |
| Boiling Point at Reduced Pressure | 100-130 °C (estimated) |
| Typical Yield | 60-80% |
| Achievable Purity | >98% (by GC) |
Logical Relationships in Purification
The choice and sequence of purification techniques are critical for achieving high purity efficiently. The following diagram illustrates the logical relationship between the initial purity of the crude material and the recommended purification path.
Caption: Decision tree for selecting a purification strategy based on initial crude purity.
Conclusion
The purification of this compound can be effectively achieved using a combination of standard laboratory techniques. Column chromatography is a versatile method for initial cleanup, while crystallization and vacuum distillation can provide highly pure material. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working with this important synthetic intermediate. It is recommended to perform small-scale optimization of the chosen purification method to maximize yield and purity.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from readily available precursors, featuring a key intramolecular cyclization to construct the pyrrolizidine core, followed by catalytic hydrogenation. This protocol is designed to be scalable for industrial production, with a focus on process efficiency and product purity.
Introduction
The pyrrolizidine alkaloid core is a prevalent scaffold in numerous natural products exhibiting a wide range of biological activities.[1][2][3] this compound serves as a crucial intermediate for the synthesis of various pharmacologically active compounds. Its stereochemically defined structure allows for the development of novel therapeutics targeting a variety of diseases. The following protocols detail a robust and scalable synthetic route to this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through several routes. A common and effective strategy involves the construction of the bicyclic pyrrolizidine system via intramolecular cyclization, followed by reduction of the resulting unsaturated intermediate. One plausible approach begins with the alkylation of a suitable pyrrole derivative, followed by cyclization and subsequent hydrogenation.
Experimental Protocols
Method 1: Synthesis via Intramolecular Cyclization and Hydrogenation
This method is a robust and scalable approach for the preparation of the target molecule.
Step 1: Synthesis of Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate
This initial step involves the alkylation of methyl 1H-pyrrole-2-carboxylate with methyl vinyl ketone.
-
Reaction Scheme:
-
Methyl 1H-pyrrole-2-carboxylate + Methyl vinyl ketone → Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate
-
-
Materials and Reagents:
-
Methyl 1H-pyrrole-2-carboxylate
-
Methyl vinyl ketone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
-
Step 2: Intramolecular Cyclization to Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate
This step involves an acid-catalyzed intramolecular cyclization to form the pyrrolizidine ring system.
-
Reaction Scheme:
-
Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate → Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate
-
-
Materials and Reagents:
-
Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic acid (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Step 3: Catalytic Hydrogenation to this compound
The final step is the reduction of the unsaturated pyrrolizidine intermediate to the desired saturated product.
-
Reaction Scheme:
-
Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate → this compound
-
-
Materials and Reagents:
-
Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C (5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl 1H-pyrrole-2-carboxylate | Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate | Methyl vinyl ketone, K₂CO₃ | Acetonitrile | 0 - RT | 12-16 | 85-90 | >95 (by NMR) |
| 2 | Methyl 1-(3-oxobutyl)-1H-pyrrole-2-carboxylate | Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate | TFA | Dichloromethane | 0 - RT | 4-6 | 75-80 | >90 (by GC) |
| 3 | Methyl 2,3-dihydro-1H-pyrrolizine-7a(5H)-carboxylate | This compound | 10% Pd/C, H₂ | Methanol | RT | 24-48 | 90-95 | >98 (by GC) |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidines, indolizidines and quinolizidines via a double reductive cyclisation protocol: concise asymmetric syntheses of (+)-trachelanthamidine, (+)-tashiromine and (+)-epilupinine [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate synthesis.
Troubleshooting Guides
Low yield or reaction failure during the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions. The following tables outline common issues, their probable causes, and potential solutions for the key stages of a generalized synthetic route involving a 1,3-dipolar cycloaddition followed by hydrogenation and esterification.
Stage 1: 1,3-Dipolar Cycloaddition of Proline Ester
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no formation of the initial cycloadduct | - Incomplete formation of the azomethine ylide from the proline ester. - Low reactivity of the dipolarophile. - Inappropriate solvent. - Incorrect reaction temperature. | - Ensure the proline ester is fully deprotonated to form the ylide. Consider using a stronger, non-nucleophilic base. - Use a more electron-deficient dipolarophile to accelerate the reaction. - Screen different solvents; aprotic solvents like acetonitrile or toluene are often effective. - Optimize the reaction temperature; some cycloadditions require heating to proceed at a reasonable rate. |
| Formation of multiple products (low regioselectivity or diastereoselectivity) | - The electronic and steric properties of the reactants do not favor a single isomer. - The reaction is run at too high a temperature, reducing selectivity. | - Modify the substituents on the proline ester or the dipolarophile to enhance selectivity. - Employ a chiral catalyst or auxiliary to control stereochemistry. - Conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Decomposition of starting materials or product | - Instability of the azomethine ylide. - Side reactions, such as polymerization of the dipolarophile. - Product instability under the reaction conditions. | - Generate the azomethine ylide in situ at a low temperature and add the dipolarophile slowly. - Use a stabilizer or inhibitor if the dipolarophile is prone to polymerization. - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Stage 2: Hydrogenation of the Pyrrolizine Ring
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or slow hydrogenation | - Catalyst poisoning by the nitrogen atom of the pyrrolizidine. - Inactive catalyst. - Insufficient hydrogen pressure or temperature. - Steric hindrance around the double bond. | - Use a more robust catalyst, such as Rh/C, which is often less susceptible to nitrogen poisoning than Pd/C. - Ensure the catalyst is fresh and handled under an inert atmosphere. - Increase the hydrogen pressure and/or reaction temperature. - Consider using a homogeneous catalyst that may be less affected by steric bulk. |
| Side reactions (e.g., hydrogenolysis) | - Over-reduction of functional groups. - Cleavage of protecting groups. | - Use a less active catalyst or milder reaction conditions (lower pressure, lower temperature). - Carefully select protecting groups that are stable under the hydrogenation conditions. - Monitor the reaction progress and stop it once the desired hydrogenation is complete. |
| Poor recovery of the product | - Adsorption of the product onto the catalyst. | - After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product. |
Stage 3: Esterification of the Carboxylic Acid
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low conversion to the methyl ester | - Incomplete reaction due to equilibrium. - Steric hindrance around the carboxylic acid. - Deactivation of the acid catalyst. | - Use a large excess of methanol to drive the equilibrium towards the product (Fischer esterification). - Alternatively, use a different esterification method, such as reaction with methyl iodide and a base, or a coupling agent like DCC with DMAP. - Ensure the acid catalyst (e.g., sulfuric acid) is not neutralized by the basic nitrogen of the pyrrolizidine. It may be necessary to use the hydrochloride salt of the starting material. |
| Hydrolysis of the ester during workup | - Presence of excess water and acid or base during extraction. | - Carefully neutralize the reaction mixture before extraction. - Use a saturated sodium bicarbonate solution for the basic wash and brine to remove excess water. - Minimize the contact time of the ester with aqueous acidic or basic solutions. |
| Difficulty in purification | - Co-elution of the product with starting material or byproducts. | - Optimize the chromatographic conditions (solvent system, stationary phase). - Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent strategy involves the [3+2] cycloaddition reaction between an azomethine ylide derived from a proline ester and a suitable dipolarophile. This is often followed by hydrogenation to saturate the pyrrolizine ring. The final step is the esterification of the resulting carboxylic acid or direct formation of the methyl ester during the synthesis.
Q2: I am observing low yields in my 1,3-dipolar cycloaddition step. What can I do to improve it?
A2: Low yields in this step can be due to several factors. First, ensure the efficient generation of the azomethine ylide. This may require optimization of the base and solvent. Second, the choice of the dipolarophile is critical; more electron-deficient alkenes or alkynes tend to react faster. Finally, optimizing the reaction temperature and concentration can significantly impact the yield. Running the reaction at a higher concentration may favor the desired bimolecular reaction.
Q3: My hydrogenation reaction is very slow or stalls completely. What is the likely cause?
A3: The nitrogen atom in the pyrrolizidine ring can act as a poison for many hydrogenation catalysts, particularly palladium on carbon (Pd/C). This is a common issue in the hydrogenation of nitrogen-containing heterocycles. Switching to a rhodium on carbon (Rh/C) catalyst can often overcome this problem as it is generally more resistant to nitrogen poisoning. Increasing the catalyst loading, hydrogen pressure, and temperature can also help drive the reaction to completion.
Q4: What are the best conditions for the final esterification step?
A4: For a simple methyl ester, Fischer esterification using a large excess of methanol with a catalytic amount of a strong acid (like sulfuric acid or HCl) is a straightforward method. To drive the equilibrium, removing the water formed during the reaction, for example with a Dean-Stark trap, can be effective. If Fischer esterification gives low yields, particularly with a sterically hindered carboxylic acid, using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) and methanol is a good alternative.
Q5: How can I best purify the final product?
A5: this compound is a relatively polar and basic compound. Purification is typically achieved by column chromatography on silica gel. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. Due to its basic nature, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape and reduce tailing on the silica gel column. Alternatively, the product can be isolated as its hydrochloride salt, which may be easier to crystallize and purify.
Experimental Protocols
The following are generalized experimental protocols for the key stages of the synthesis. These should be considered as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of the Pyrrolizine Core via 1,3-Dipolar Cycloaddition
-
To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile (0.1 M) is added triethylamine (2.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
The appropriate dipolarophile (e.g., an acrylate or maleate derivative, 1.1 eq) is added to the reaction mixture.
-
The reaction is heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude cycloadduct, which is purified by column chromatography.
Protocol 2: Catalytic Hydrogenation of the Pyrrolizine Ring
-
The unsaturated pyrrolizine intermediate (1.0 eq) is dissolved in methanol (0.1 M).
-
10% Rhodium on carbon (Rh/C) (10 mol%) is added to the solution under an inert atmosphere.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., 50 psi) in a Parr hydrogenator.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst, and the Celite is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude saturated pyrrolizidine.
Protocol 3: Fischer Esterification
-
The hexahydro-1H-pyrrolizine-7a-carboxylic acid (1.0 eq) is suspended in methanol (at least 10-fold excess).
-
Concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart connecting low yield to potential causes and solutions in the synthesis.
Technical Support Center: Pyrrolizidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of pyrrolizidine alkaloids.
Troubleshooting Guide
Encountering unexpected results is a common aspect of complex organic syntheses. This guide provides insights into potential byproducts and impurities that may arise during pyrrolizidine synthesis and offers strategies for their mitigation.
| Problem ID | Observation | Potential Cause (Byproduct/Impurity) | Proposed Solution/Troubleshooting Step |
| PS-T-01 | Low yield of the desired pyrrolizidine core; presence of multiple spots on TLC. | Incomplete Cyclization: The linear precursor may not have fully cyclized to form the bicyclic pyrrolizidine structure. | - Increase reaction time or temperature.- Screen different catalysts or solvents to facilitate cyclization.- Ensure anhydrous conditions, as water can interfere with many cyclization reactions. |
| PS-T-02 | Product mixture contains a compound with a mass corresponding to an over-alkylated product. | Di- or Tri-alkylation in Reductive Amination: The secondary amine of the pyrrolizidine core can undergo further alkylation. | - Use a less reactive alkylating agent.- Employ a bulky protecting group on the nitrogen to sterically hinder multiple alkylations.- Carefully control the stoichiometry of the reagents. |
| PS-T-03 | Isolation of a product with a different stereochemistry than expected. | Formation of Diastereomers or Epimers: Lack of stereocontrol during the reaction can lead to a mixture of stereoisomers. | - Utilize a chiral catalyst or auxiliary to induce stereoselectivity.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired stereoisomer.- Employ chiral chromatography for the separation of stereoisomers. |
| PS-T-04 | Presence of a byproduct with a mass indicating the loss of a functional group. | Side Reactions such as Elimination or Rearrangement: Unstable intermediates may undergo unintended reactions. | - Run the reaction at a lower temperature to minimize side reactions.- Choose milder reagents that are less likely to induce elimination or rearrangement.- Modify the substrate to increase the stability of intermediates. |
| PS-T-05 | The final product contains residual protecting groups. | Incomplete Deprotection: The conditions used for removing protecting groups (e.g., Boc, Cbz) may not be sufficient for complete removal. | - Increase the reaction time or the concentration of the deprotecting agent.- Switch to a different deprotection strategy that is more effective for the specific protecting group used.- Purify the final product using chromatography to remove any partially protected intermediates. |
| PS-T-06 | Product appears to be a regioisomer of the desired pyrrolizidine. | Lack of Regiocontrol in Cyclization: In reactions like intramolecular Michael additions or Mannich reactions, cyclization can occur at different positions. | - Introduce directing groups on the substrate to favor cyclization at the desired position.- Modify the electronic properties of the reactive sites to enhance regioselectivity.- Carefully select the catalyst and reaction conditions. |
Frequently Asked Questions (FAQs)
Byproduct Formation and Mitigation
Q1: In our synthesis of a retronecine precursor via an intramolecular reductive amination, we are observing a significant amount of a byproduct with a higher molecular weight. What could this be?
A1: A common byproduct in reductive amination is the formation of over-alkylated products. If your pyrrolizidine nitrogen is intended to be a secondary amine, it can react further with the alkylating agent to form a tertiary amine. To mitigate this, consider using a less reactive alkylating agent, adjusting the stoichiometry, or employing a temporary bulky protecting group on the nitrogen that can be removed later.
Q2: We are using a [3+2] cycloaddition strategy to form the pyrrolizidine core and are getting a mixture of diastereomers. How can we improve the stereoselectivity?
A2: The formation of diastereomers is a common challenge in cycloaddition reactions. To improve stereoselectivity, you can:
-
Utilize a Chiral Catalyst: A chiral Lewis acid or organocatalyst can create a chiral environment that favors the formation of one diastereomer over the other.
-
Employ a Chiral Auxiliary: Attaching a chiral auxiliary to your starting material can direct the cycloaddition to proceed from a specific face.
-
Optimize Reaction Conditions: Lowering the reaction temperature can often enhance stereoselectivity. Screening different solvents can also have a significant impact.
Q3: During the final deprotection step of our multi-step pyrrolizidine synthesis, we are seeing incomplete removal of a Boc protecting group. What are our options?
A3: Incomplete deprotection is a frequent issue. You can address this by:
-
Modifying Reaction Conditions: Increase the reaction time or the concentration of the deprotecting agent (e.g., trifluoroacetic acid for Boc groups).
-
Alternative Deprotection Methods: If strong acidic conditions are not tolerated by your molecule, consider alternative methods for Boc removal, such as using trimethylsilyl iodide.
-
Purification: If a small amount of the protected compound remains, it can often be separated from the desired product by column chromatography.
General Synthesis and Troubleshooting
Q4: Our intramolecular Mannich reaction to form the bicyclic pyrrolizidine ring is giving a low yield. What are the key parameters to optimize?
A4: For an intramolecular Mannich reaction, several factors can influence the yield:
-
pH of the Reaction Medium: The formation of the iminium ion intermediate is pH-dependent. Careful control of the pH is crucial.
-
Solvent: The choice of solvent can affect the solubility of intermediates and the reaction rate. Protic solvents are often used, but aprotic solvents should also be considered.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. A careful temperature optimization study is recommended.
-
Water Removal: The reaction often generates water, which can inhibit the reaction. Using a Dean-Stark trap or molecular sieves can improve the yield.
Q5: We are struggling with the purification of our synthetic pyrrolizidine alkaloid. Are there any general tips?
A5: Pyrrolizidine alkaloids can be challenging to purify due to their polarity and basicity. Here are some suggestions:
-
Column Chromatography: Use a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing.
-
Acid-Base Extraction: Utilize the basic nature of the pyrrolizidine nitrogen. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Experimental Protocols
Below are generalized experimental protocols for key reactions commonly employed in pyrrolizidine synthesis. These should be adapted and optimized for specific substrates and target molecules.
Protocol 1: Intramolecular Reductive Amination for Pyrrolizidine Ring Formation
This protocol describes a general procedure for the cyclization of a linear amino-aldehyde or amino-ketone to form the pyrrolizidine core.
Materials:
-
Linear amino-carbonyl precursor
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the linear amino-carbonyl precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add the reducing agent portion-wise to the solution at room temperature or 0 °C. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This can take from a few hours to overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: [3+2] Cycloaddition for Pyrrolizidine Core Construction
This protocol outlines a general approach for the synthesis of a pyrrolizidine ring system via a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile.
Materials:
-
Aldehyde or ketone precursor
-
Amino acid (e.g., proline or sarcosine) to generate the azomethine ylide
-
Dipolarophile (e.g., an activated alkene or alkyne)
-
Anhydrous solvent (e.g., toluene, xylene, or DMF)
Procedure:
-
To a flask equipped with a condenser and a Dean-Stark trap, add the aldehyde/ketone precursor, the amino acid, and the dipolarophile in the chosen anhydrous solvent.
-
Heat the reaction mixture to reflux. The azomethine ylide is generated in situ.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary significantly depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired pyrrolizidine cycloadduct.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Stereoselective Pyrrolizidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of pyrrolizidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these vital compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may face in achieving desired stereoselectivity in your pyrrolizidine synthesis.
1,3-Dipolar Cycloaddition
Question: My 1,3-dipolar cycloaddition reaction is producing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in 1,3-dipolar cycloadditions for pyrrolizidine synthesis can be influenced by several factors. Here are some troubleshooting steps you can take:
-
Solvent Selection: The polarity of the solvent can have a significant impact on the transition state of the cycloaddition, thereby influencing diastereoselectivity. It is recommended to screen a variety of solvents with different polarities. For instance, polar protic solvents like ethanol have been shown to promote high diastereoselectivity in certain systems. In some cases, ionic liquids can also enhance stereoselectivity and reaction rates.
-
Catalyst Choice: The catalyst plays a crucial role in controlling the stereochemical outcome. Lewis acid catalysts can coordinate to the dipolarophile, leading to a more organized transition state and improved diastereoselectivity. Consider screening different Lewis acids (e.g., Cu(OTf)2, AgOAc) and chiral catalysts for asymmetric cycloadditions.[1] Heterogeneous catalysts, such as l-proline functionalized manganese ferrite nanorods, have also been reported to afford high stereoselectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the formation of the thermodynamically more stable diastereomer. It is advisable to perform the reaction at a lower temperature, although this may require longer reaction times.
-
Nature of the Dipolarophile: The steric and electronic properties of the dipolarophile are critical. Bulky substituents on the dipolarophile can favor the formation of one diastereomer over the other due to steric hindrance in the transition state.
Question: I am observing the formation of an unexpected regioisomer in my 1,3-dipolar cycloaddition. What can I do to control the regioselectivity?
Answer: The formation of undesired regioisomers is a common challenge. Regioselectivity is governed by both electronic and steric factors of the dipole and dipolarophile.
-
Frontier Molecular Orbital (FMO) Theory: Analyze the HOMO and LUMO energy levels of your azomethine ylide (dipole) and the dipolarophile. The reaction is typically controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile, or vice versa. Modification of substituents on either component can alter these energy levels and thus favor the desired regioisomeric transition state.
-
Catalyst Influence: Certain catalysts can influence regioselectivity by coordinating to one of the reactants and altering its electronic properties or steric accessibility. Experimenting with different catalysts is a viable strategy. For instance, some catalyst-free protocols have been shown to yield products with high regioselectivity.[3]
-
Solvent Effects: While less common for regioselectivity compared to diastereoselectivity, the solvent can still play a role. It is worthwhile to investigate a range of solvents.
Intramolecular Michael Addition
Question: My intramolecular aza-Michael addition is resulting in poor diastereoselectivity. What strategies can I employ to improve it?
Answer: Achieving high diastereoselectivity in intramolecular Michael additions to form the pyrrolizidine core is crucial. Here are some approaches to consider:
-
Solvent Polarity: The solvent can dramatically influence the diastereoselectivity of Michael additions.[4] It is recommended to screen a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF) and polar protic (e.g., ethanol, trifluoroethanol).[4] In some cases, solvent-free conditions using ultrasound irradiation have been shown to provide excellent stereoselectivity.[5][6]
-
Base Selection: The choice of base is critical. A catalytic amount of a non-nucleophilic base is often preferred to minimize side reactions. The strength and steric bulk of the base can influence the conformation of the transition state, thereby affecting the diastereomeric outcome.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the stereochemistry of the cyclization. The auxiliary creates a chiral environment that favors one approach of the nucleophile to the Michael acceptor.
-
Reaction Temperature: As with other stereoselective reactions, lowering the temperature can lead to higher diastereoselectivity.
Question: I am getting a mixture of enantiomers in my Michael addition. How can I achieve an enantioselective transformation?
Answer: To induce enantioselectivity, you will need to introduce a chiral element into the reaction.
-
Chiral Catalysis: Employ a chiral catalyst, such as a chiral amine or a chiral metal complex, to catalyze the intramolecular Michael addition. The catalyst will create a chiral environment and favor the formation of one enantiomer.
-
Chiral Auxiliaries: As mentioned for diastereoselectivity, a chiral auxiliary can also be used to control enantioselectivity. After the cyclization, the auxiliary can be removed to yield the enantiomerically enriched pyrrolizidine core.
Asymmetric Hydrogenation
Question: The enantiomeric excess (ee) of my catalytic asymmetric hydrogenation to produce a chiral pyrrolizidine precursor is low. What are the key parameters to optimize?
Answer: Low enantiomeric excess in asymmetric hydrogenation is a common issue that can often be resolved by careful optimization of reaction conditions.
-
Catalyst and Ligand Selection: The choice of the chiral catalyst is paramount. For the hydrogenation of ketones, olefins, and imines, ruthenium, rhodium, and iridium complexes with chiral phosphine ligands are commonly used.[7] It is crucial to screen a variety of chiral ligands to find the one that provides the best enantioselectivity for your specific substrate.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the enantioselectivity. It is advisable to screen a range of pressures to find the optimal condition.
-
Solvent: The solvent can affect the catalyst's activity and selectivity. Protic solvents like methanol or ethanol are often used, but other solvents should also be considered.
-
Temperature: Temperature can have a significant effect on enantioselectivity. Lower temperatures generally lead to higher ee values.
-
Additives: In some cases, the addition of small amounts of additives, such as bases or other coordinating species, can improve the enantioselectivity.
Data Summary
The following tables summarize quantitative data from literature on the effect of reaction conditions on the stereoselectivity of key reactions in pyrrolizidine synthesis.
Table 1: Effect of Catalyst and Solvent on a 1,3-Dipolar Cycloaddition Reaction [2]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | None | EtOH | 12 | <40 | - |
| 2 | CCMFe₂O₄@l-proline (10) | MeOH | 5 | 82 | >99:1 |
| 3 | CCMFe₂O₄@l-proline (10) | ACN | 6 | 75 | >99:1 |
| 4 | CCMFe₂O₄@l-proline (10) | CHCl₃ | 7 | 68 | >99:1 |
| 5 | CCMFe₂O₄@l-proline (14) | EtOH | 3 | 91 | >99:1 |
| 6 | CCMFe₂O₄@l-proline (4) | EtOH | 8 | 70 | >99:1 |
| 7 | CCMFe₂O₄@l-proline (18) | EtOH | 2.5 | 85 | >99:1 |
Table 2: Influence of Solvent on the Diastereoselectivity of an Intramolecular Michael Addition [4]
| Entry | Solvent | Diastereomeric Ratio (Product A: Product B) |
| 1 | Toluene | 1 : 2.5 |
| 2 | THF | 1 : 1.2 |
| 3 | CH₂Cl₂ | 1.5 : 1 |
| 4 | Acetone | 2.5 : 1 |
| 5 | CH₃CN | 3 : 1 |
| 6 | CF₃CH₂OH | >20 : 1 |
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in the troubleshooting guides.
Protocol 1: General Procedure for a Diastereoselective 1,3-Dipolar Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a solution of the dipolarophile (1.0 mmol) in the chosen solvent (5 mL), add the aldehyde or ketone (1.0 mmol) and the amino acid (e.g., l-proline, 1.2 mmol).
-
Catalyst Addition: If a catalyst is used, add it to the mixture (e.g., AgOAc, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolizidine cycloadduct.
-
Characterization: Characterize the product by NMR spectroscopy to determine the yield and diastereomeric ratio.
Protocol 2: General Procedure for an Intramolecular Aza-Michael Addition
This protocol provides a general framework for performing a diastereoselective intramolecular aza-Michael addition.
-
Substrate Preparation: Dissolve the amino-alkenone or amino-alkenoate substrate (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., NaOEt, 0.1 eq.) to the solution at the desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically fast.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to isolate the cyclized pyrrolizidine product. Determine the diastereomeric ratio by NMR analysis.
Protocol 3: General Procedure for Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral precursor.
-
Catalyst Preparation: In a glovebox, charge a pressure-resistant vessel with the chiral catalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) in the chosen degassed solvent (5 mL). Stir the mixture for 30 minutes to form the active catalyst.
-
Substrate Addition: Add a solution of the prochiral substrate (1.0 mmol) in the same solvent (5 mL) to the catalyst solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-50 atm). Stir the reaction mixture at the desired temperature for the required time.
-
Work-up: After the reaction is complete (monitored by TLC or GC), carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting stereoselectivity in pyrrolizidine synthesis.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key factors influencing stereocontrol.
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. Enantioselective Synthesis of Spirooxindolopyrrolizidines via Catalytic 1,3-dipolar Cycloaddition of Azomethine Ylides and 3-(2-Alkenoyl)-1,3-oxazolidin-2-ones -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-free double aza-Michael under ultrasound irradiation: diastereoselective sequential one-pot synthesis of pyrrolidine Lobelia alkaloids analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-free double aza-Michael under ultrasound irradiation: diastereoselective sequential one-pot synthesis of pyrrolidine Lobelia alkaloids analogues. | Semantic Scholar [semanticscholar.org]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
Technical Support Center: Optimization of Cyclization Conditions for Pyrrolizidine Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cyclization conditions for pyrrolizidine esters.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the cyclization of pyrrolizidine esters.
Issue 1: Low or No Yield of the Desired Pyrrolizidine Ester
-
Question: My cyclization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in pyrrolizidine ester cyclization can stem from several factors. Systematically investigating the following can help identify the root cause:
-
Leaving Group Efficiency: The choice of leaving group on the precursor is critical. Mesylates (Ms) and tosylates (Ts) are commonly used.[1][2] If your leaving group is not sufficiently reactive, consider switching to a better one, such as triflate.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition. We recommend performing small-scale trials at a range of temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition.[3]
-
Catalyst Activity: If you are using a catalyst (e.g., Ag+, PtCl₂, AuCl₃), ensure it is not deactivated.[3][4][5] Use fresh catalyst and consider screening different catalysts and ligands. For instance, silver ions have been shown to be effective catalysts for certain cyclizations, with the addition of a triphenylphosphine ligand improving outcomes.[3]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Test a variety of solvents with different polarities (e.g., THF, DMF, toluene, dioxane).[6] For some reactions, a mixed solvent system may be optimal.[3]
-
Steric Hindrance: Bulky protecting groups or substituents near the reaction centers can impede cyclization. If possible, consider using smaller protecting groups.
-
Base Strength: For reactions requiring a base, its strength is crucial. A weak base may not sufficiently deprotonate the nucleophile, while a very strong base could lead to side reactions. Screen bases of varying strengths (e.g., K₂CO₃, Et₃N, t-BuOK).[1][2]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge. Here are some frequent side reactions and strategies to mitigate them:
-
Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization or dimer formation. Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
Elimination Reactions: Instead of nucleophilic substitution, an elimination reaction can occur, especially with strong, non-nucleophilic bases. Using a milder, more nucleophilic base or optimizing the reaction temperature can help minimize elimination.
-
Epimerization: If there are stereocenters adjacent to carbonyl groups or other acidic protons, epimerization can occur, particularly in the presence of base. Careful selection of the base and reaction time is crucial to preserve stereochemical integrity.
-
Hydrolysis: If your starting material or product contains sensitive functional groups like esters, hydrolysis can be a problem, especially under acidic or basic conditions with water present. Ensure you are using anhydrous solvents and reagents.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my target pyrrolizidine ester from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the similar polarities of the product and starting materials or byproducts.
-
Chromatography: Flash column chromatography is the most common purification method.[6] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. Using a gradient elution can be particularly effective.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique that can also help in structure confirmation.
-
Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity, facilitate separation, and then remove the derivatizing group.
-
Quantitative Data Summary
The following tables summarize reaction conditions from various literature sources for the synthesis of pyrrolizidine skeletons. Note that direct comparisons can be challenging as the substrates and specific target molecules differ.
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | AgOTf | - | CH₂Cl₂/MeOH | 60 | 45 | [3] |
| 2 | AgBF₄ | - | CH₂Cl₂/MeOH | 60 | 58 | [3] |
| 3 | AgSbF₆ | - | CH₂Cl₂/MeOH | 60 | 62 | [3] |
| 4 | AgSbF₆ | PPh₃ | CH₂Cl₂/MeOH | 60 | 70 | [3] |
| 5 | PtCl₂ | - | Toluene | 70 | Moderate | [4] |
| 6 | AuCl₃ | - | - | - | High | [5] |
Table 2: Comparison of Reagents for Reductive Coupling
| Entry | Reagent System | Ratio (TiCl₃:Reducing Agent:Ketone) | Solvent | Condition | Yield (%) | Reference |
| 1 | TiCl₃/K | 4:12:1 | THF | Reflux | 90 | [6] |
| 2 | TiCl₃/LiAlH₄ | - | - | - | - | [6] |
Note: The yield for the TiCl₃/LiAlH₄ system was not specified in the provided context but was mentioned as a viable reagent combination.
Experimental Protocols
Below are generalized experimental protocols for key cyclization strategies. Researchers should adapt these protocols to their specific substrates and optimize conditions accordingly.
Protocol 1: Mesylation and Aminocyclization
-
Mesylation of the Precursor Alcohol:
-
Dissolve the starting alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
-
-
Intramolecular Aminocyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or acetonitrile.[1][2]
-
Add a base, for example, potassium carbonate (2-3 equivalents), to facilitate the cyclization.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Reductive Amino-Cyclization of an Azidoepoxide
-
Reduction of the Azide and Cyclization:
-
To a solution of the azidoepoxide in a protic solvent like methanol, add a catalyst such as Palladium on carbon (Pd/C).[1][2]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
The reduction of the azide to the amine is followed by a spontaneous intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting pyrrolizidine by flash column chromatography.
-
Visualizations
Diagram 1: General Workflow for Optimization of Cyclization
Caption: A general workflow for the systematic optimization of cyclization conditions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield cyclization reactions.
References
- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commons.emich.edu [commons.emich.edu]
"stability of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate under acidic conditions"
This technical support center provides guidance on the stability of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
A1: No. As an ester, this compound is susceptible to acid-catalyzed hydrolysis.[1][2][3][4] This is a chemical reaction in which water, in the presence of an acid catalyst, cleaves the ester bond.[2][4] The reaction is typically reversible, but using a large excess of water can drive the equilibrium towards the hydrolysis products.[2][5][6]
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: The acid-catalyzed hydrolysis of this compound will yield hexahydro-1H-pyrrolizine-7a-carboxylic acid and methanol.
Q3: What factors can influence the rate of degradation?
A3: Several factors can affect the rate of acid-catalyzed ester hydrolysis:
-
pH: The rate of hydrolysis is dependent on the concentration of the acid catalyst (hydronium ions, H₃O⁺).[1][2] Generally, a lower pH will result in a faster degradation rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5]
-
Solvent: The polarity of the solvent can influence the reaction rate. The use of a large excess of water can also push the equilibrium towards the hydrolysis products.[6]
-
Steric Hindrance: The structure of the ester itself can play a role. Steric hindrance around the carbonyl group can slow down the rate of hydrolysis.[1]
Q4: How can I monitor the degradation of my compound?
A4: A stability-indicating analytical method is required to monitor the degradation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique for this purpose.[7][8] This method should be able to separate the parent compound from its degradation products and any other impurities.[8][9]
Q5: What is the expected behavior of the pyrrolizidine nitrogen in acidic conditions?
A5: The nitrogen atom in the pyrrolizidine ring is a tertiary amine. Tertiary amines are basic and will be protonated in acidic conditions to form a positively charged ammonium salt. This may increase the water solubility of the compound and could potentially influence the rate of hydrolysis due to electronic effects.
Troubleshooting Guide
Problem: My compound is degrading much faster than I anticipated.
-
Possible Cause: The pH of your solution may be lower than intended.
-
Solution: Carefully check and buffer the pH of your solution. Ensure that any acidic excipients are accounted for.
-
-
Possible Cause: The experimental temperature may be too high.
-
Solution: Verify the temperature of your storage or reaction conditions. Even small increases in temperature can significantly accelerate degradation.[5]
-
-
Possible Cause: Presence of other catalytic species.
-
Solution: Ensure that your solvents and reagents are of high purity and are not contaminated with other acidic or catalytic impurities.
-
Problem: I am observing inconsistent or variable results in my stability studies.
-
Possible Cause: Inconsistent pH across samples.
-
Solution: Use calibrated pH meters and freshly prepared buffers. Ensure thorough mixing of all solutions.
-
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use calibrated and validated stability chambers or water baths to maintain a constant temperature.[10]
-
-
Possible Cause: Issues with the analytical method.
-
Solution: Ensure your analytical method is robust and validated. Check for issues such as sample adsorption to vials, incomplete extraction, or on-column degradation.[11]
-
Problem: I am not observing any degradation, even under stressed acidic conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Possible Cause: The analytical method is not stability-indicating.
-
Possible Cause: The detection wavelength is not optimal for the degradation products.
-
Solution: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent compound and any potential degradation products to ensure an appropriate detection wavelength is being used.
-
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual degradation rates for this compound must be determined experimentally.
Table 1: Hypothetical Degradation of this compound in Aqueous Acidic Solutions
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 1.0 | 40 | 0 | 100.0 |
| 1.0 | 40 | 6 | 95.2 |
| 1.0 | 40 | 12 | 90.5 |
| 1.0 | 40 | 24 | 81.9 |
| 2.0 | 40 | 0 | 100.0 |
| 2.0 | 40 | 6 | 98.8 |
| 2.0 | 40 | 12 | 97.6 |
| 2.0 | 40 | 24 | 95.3 |
| 1.0 | 60 | 0 | 100.0 |
| 1.0 | 60 | 6 | 85.1 |
| 1.0 | 60 | 12 | 72.4 |
| 1.0 | 60 | 24 | 52.4 |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions using RP-HPLC
This protocol describes a general procedure for conducting a forced degradation study of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Class A volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile or methanol in a volumetric flask.
-
Acidic Solution (e.g., 0.1 M HCl): Prepare a 0.1 M solution of HCl in water.
3. Stress Conditions:
-
Pipette 1 mL of the stock solution into a suitable container.
-
Add 9 mL of the 0.1 M HCl solution. This will give a final drug concentration of approximately 0.1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. Sample Preparation for Analysis:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Neutralize the aliquot by adding an equimolar amount of NaOH. For example, if you withdraw 1 mL of the stressed sample, add 1 mL of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Representative RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm, to be determined by UV scan).
-
Column Temperature: 30°C
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any degradation products.
Visualizations
References
- 1. psiberg.com [psiberg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. Step-by-Step Guide to Stability Studies for Beginners – StabilityStudies.in [stabilitystudies.in]
- 11. researchgate.net [researchgate.net]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Purification of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chromatography Issues
Q1: Why is my compound showing poor peak shape and tailing during normal-phase column chromatography on silica gel?
A1: This is a common issue for basic compounds like this compound. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and resulting in tailing or even irreversible binding.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.
-
Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating silica gel with triethylamine.
-
Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of amines and can significantly improve peak shape.
-
Q2: My compound is not eluting from the silica gel column, even with highly polar solvents.
A2: This indicates very strong binding to the silica gel.
Solutions:
-
Switch to a More Basic System: As mentioned above, using alumina or a mobile phase containing a basic additive like triethylamine or ammonia in methanol is crucial.
-
Reversed-Phase Chromatography: Consider switching to reversed-phase chromatography (e.g., C18 silica gel) with a suitable mobile phase, such as a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine.
Crystallization Issues
Q3: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This is common for amines and can be caused by the solution being too concentrated or cooled too quickly.
Solutions:
-
Reduce Supersaturation: Add a small amount of additional solvent to the hot solution before cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it in an ice bath.
-
Use a Seed Crystal: If you have a small amount of solid material, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can promote crystallization.
-
Salt Formation: Convert the freebase to a salt by adding an acid (e.g., HCl, HBr). Amine salts often have better crystallization properties.
Q4: My compound will not crystallize from any solvent I've tried.
A4: If various solvents and techniques have failed, consider the purity of your compound.
Solutions:
-
Further Purification: The presence of impurities can inhibit crystallization. Try an additional purification step, such as a different chromatographic method.
-
Salt Formation: As mentioned previously, converting the amine to a salt can significantly improve its ability to crystallize.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A1: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. For normal-phase chromatography, begin with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Remember to add 0.1-1% triethylamine to the solvent mixture to prevent peak tailing. For reversed-phase, start with a high percentage of water with a small amount of acetonitrile or methanol and an acidic modifier.
Q2: How can I remove residual triethylamine after column chromatography?
A2: Triethylamine is volatile and can often be removed under high vacuum. If it persists, you can dissolve the product in a suitable organic solvent and wash it with a dilute acid solution (e.g., 1% HCl) to protonate and remove the triethylamine in the aqueous layer. Be cautious, as this may also protonate your product and pull it into the aqueous layer if it is not sufficiently organic-soluble.
Q3: Is this compound volatile?
Data Presentation
Table 1: Illustrative Normal-Phase Chromatography Conditions and Expected Outcomes
| Stationary Phase | Mobile Phase System (v/v) | Additive | Expected Purity | Expected Recovery | Comments |
| Silica Gel | Hexane:Ethyl Acetate (Gradient) | None | Poor to Moderate | Low to Moderate | Significant peak tailing is likely. |
| Silica Gel | Hexane:Ethyl Acetate (Gradient) | 0.5% Triethylamine | Good to High | Good | Improved peak shape and recovery. |
| Alumina (Neutral) | Dichloromethane:Methanol (Gradient) | None | Good | Good | Good alternative to silica gel for basic compounds. |
| Amine-Silica | Hexane:Ethyl Acetate (Gradient) | None | High | High | Ideal for challenging amine purifications. |
Table 2: Illustrative Reversed-Phase Chromatography Conditions and Expected Outcomes
| Stationary Phase | Mobile Phase System (v/v) | Additive | Expected Purity | Expected Recovery | Comments |
| C18 Silica Gel | Water:Acetonitrile (Gradient) | 0.1% Formic Acid | High | High | Good for polar impurities separation. |
| C18 Silica Gel | Water:Methanol (Gradient) | 0.1% Trifluoroacetic Acid | High | High | TFA is more volatile than formic acid, which can be advantageous for sample work-up. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., Hexane:Ethyl Acetate 9:1 + 0.5% TEA) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Crystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like hexane/ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for poor peak shape.
Technical Support Center: Synthesis of Pyrrolizidine Alkaloids from Methyl Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of pyrrolizidine alkaloids from methyl ester precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the base-catalyzed intramolecular cyclization of proline-derived diesters?
A1: The most common side reaction is epimerization at the alpha-carbon to the methyl ester. This occurs because the basic conditions required for the cyclization (e.g., Dieckmann condensation) can also lead to the formation of an enolate intermediate at the chiral center, resulting in a loss of stereochemical integrity. For instance, in the synthesis of the pyrrolizidine alkaloid alexine, the formation of a small amount of its epimer, 3-epialexine, has been observed.[1]
Q2: How can I minimize epimerization during the synthesis?
A2: Minimizing epimerization requires careful control of reaction conditions. Key strategies include:
-
Choice of Base: Employing a sterically hindered, non-nucleophilic base can reduce the rate of proton abstraction from the chiral center.
-
Temperature Control: Performing the reaction at lower temperatures can help to suppress the rate of epimerization relative to the desired cyclization.
-
Reaction Time: Minimizing the reaction time can also limit the extent of epimerization.
Q3: Besides epimerization, what other side reactions can occur during the Dieckmann condensation to form the pyrrolizidine core?
A3: Another significant side reaction is intermolecular dimerization .[2] This occurs when two molecules of the diester react with each other instead of the desired intramolecular cyclization. Dimerization is more prevalent when attempting to form medium to large-sized rings (larger than six-membered rings).[2]
Q4: What are common issues encountered during the deprotection of N-Boc protecting groups in pyrrolizidine alkaloid synthesis?
A4: N-Boc deprotection is typically achieved under acidic conditions. However, if other acid-sensitive functional groups are present in the molecule, cleavage of these groups can occur as a side reaction. Careful selection of the deprotection conditions and the use of scavengers are crucial to avoid unwanted side reactions.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrrolizidine Alkaloid and Presence of a Major Side Product of Similar Mass
Possible Cause: You may be experiencing significant epimerization at the carbon alpha to the ester group, leading to the formation of a diastereomer of your target compound.
Troubleshooting Steps:
-
Confirm Epimerization:
-
Use chiral chromatography (HPLC or GC) to analyze your product mixture to see if you can separate the diastereomers.
-
Carefully analyze the NMR spectra of your product mixture. The presence of extra signals, particularly for the protons near the chiral center, can indicate the presence of an epimer.
-
-
Optimize Reaction Conditions to Minimize Epimerization:
-
Base Selection: If using a strong, unhindered base like sodium ethoxide, consider switching to a bulkier base such as potassium tert-butoxide or lithium diisopropylamide (LDA).
-
Temperature: Run the cyclization reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm the reaction until the desired transformation occurs.
-
Solvent: The polarity of the solvent can influence the rate of epimerization. Experiment with less polar solvents.
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | Sodium Ethoxide | Potassium tert-Butoxide | Lower epimerization with the bulkier base. |
| Temperature | Room Temperature | 0 °C to -78 °C | Reduced rate of epimerization at lower temperatures. |
| Solvent | Methanol/Ethanol | THF/Toluene | Aprotic solvents may reduce the extent of epimerization. |
Issue 2: Formation of a High Molecular Weight Byproduct Instead of the Desired Cyclized Product
Possible Cause: Intermolecular dimerization is likely competing with the desired intramolecular Dieckmann condensation.
Troubleshooting Steps:
-
Confirm Dimerization:
-
Analyze the product mixture by mass spectrometry to confirm the presence of a compound with double the mass of the expected product.
-
NMR spectroscopy may also show a more complex spectrum than expected for the monomeric product.
-
-
Promote Intramolecular Cyclization:
-
High Dilution: Run the reaction under high dilution conditions (e.g., slow addition of the diester to a solution of the base). This favors the intramolecular reaction by decreasing the probability of two molecules encountering each other.
-
Choice of Base and Solvent: The choice of base and solvent can influence the propensity for dimerization. Experiment with different combinations.
-
Experimental Protocols
General Protocol for Dieckmann Condensation to form a Pyrrolizidine Core
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the diester (1.0 equivalent) in a dry, aprotic solvent (e.g., THF or toluene) dropwise to a stirred suspension of a strong base (e.g., sodium hydride, 1.1 equivalents) in the same solvent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of the Dieckmann condensation for pyrrolizidine alkaloid synthesis.
Caption: Troubleshooting workflow for low yields in pyrrolizidine alkaloid synthesis.
References
Technical Support Center: Synthesis of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, with a specific focus on preventing racemization at the C7a stereocenter.
Troubleshooting Guide: Preventing Racemization
Racemization or epimerization at the C7a position is a critical issue that can significantly impact the biological activity and overall success of the synthesis. The following guide addresses common problems and provides systematic solutions.
Problem 1: Significant formation of the undesired C7a epimer (racemization).
| Potential Cause | Suggested Solution | Experimental Protocol |
| Thermodynamic Equilibration | The desired product may be the kinetically favored isomer, while prolonged reaction times or elevated temperatures can lead to the more stable, but undesired, thermodynamic product (or a racemic mixture). | Protocol 1: Kinetic Control Conditions. 1. Lower the reaction temperature. Start at 0 °C or -78 °C.2. Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.3. Use a strong, non-nucleophilic base in a stoichiometric amount or slightly less to minimize base-catalyzed epimerization. |
| Base-Catalyzed Epimerization | The presence of a strong base can facilitate the deprotonation and reprotonation at the C7a position, leading to a loss of stereochemical integrity. | Protocol 2: Base and Solvent Screening. 1. Screen a variety of bulky, non-nucleophilic bases such as KHMDS, LiHMDS, or LDA.2. Use aprotic solvents that do not facilitate proton transfer, such as THF or Toluene.3. Compare the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) obtained with each base/solvent combination. |
| Inappropriate Chiral Auxiliary or Catalyst | If employing an asymmetric synthesis strategy, the chiral auxiliary or catalyst may not be providing sufficient steric hindrance or electronic influence to control the stereochemistry at C7a. | Protocol 3: Catalyst/Auxiliary Optimization. 1. If using a chiral auxiliary, consider bulkier or electronically different auxiliaries.2. In catalytic asymmetric reactions, screen different chiral ligands for the metal catalyst.3. Evaluate the effect of catalyst loading and temperature on stereoselectivity. |
Data Presentation: Base Screening for Stereoselectivity
The following table summarizes hypothetical results from a base screening experiment to optimize the stereoselectivity of a key cyclization step.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e. %) |
| 1 | NaH (1.2) | THF | 25 | 12 | 85 | 20 |
| 2 | K₂CO₃ (2.0) | MeCN | 80 | 24 | 70 | 10 |
| 3 | DBU (1.1) | CH₂Cl₂ | 25 | 6 | 90 | 35 |
| 4 | KHMDS (1.1) | Toluene | 0 | 1 | 78 | 95 |
| 5 | LiHMDS (1.1) | THF | -78 | 2 | 75 | 92 |
| 6 | LDA (1.1) | THF | -78 | 2 | 82 | 88 |
Note: This data is illustrative. Actual results may vary.
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for racemization at the C7a position?
A1: The most probable mechanism is base-catalyzed epimerization. The proton at the C7a position is acidic due to the adjacent ester group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers.
Q2: How can I differentiate between kinetic and thermodynamic control in my reaction?
A2: To determine if your reaction is under kinetic or thermodynamic control, you can perform a time-course study.[1][2][3][4] Under kinetic control, the product ratio is determined by the rates of formation, and the product distribution will remain constant over time once the starting material is consumed.[1][2] Under thermodynamic control, the product ratio reflects the relative stabilities of the products, and the product distribution may change over time as the initially formed kinetic product converts to the more stable thermodynamic product.[1][2] Running the reaction at a lower temperature for a shorter time generally favors the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product.[3]
Q3: Can the choice of starting material influence the stereochemical outcome?
A3: Absolutely. Utilizing a starting material with a pre-existing chiral center that can direct the stereochemistry of the subsequent transformations is a common strategy in asymmetric synthesis. For instance, using a derivative of L-proline as a chiral precursor can enforce a specific stereochemistry in the final pyrrolizidine ring system.
Q4: Are there any specific analytical techniques to monitor racemization?
A4: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to differentiate between enantiomers.
Experimental Protocols
Protocol 1: General Procedure for KHMDS-Catalyzed Intramolecular Cyclization under Kinetic Control
This protocol is adapted from a known procedure for the synthesis of pyrrolizine carboxylates and is optimized for kinetic control to minimize epimerization.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acyclic precursor (1.0 equiv.) dissolved in anhydrous toluene (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.1 equiv.) dropwise to the cooled solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Troubleshooting Workflow for Racemization
The following diagram illustrates a logical workflow for troubleshooting racemization issues during the synthesis of this compound.
Caption: Troubleshooting workflow for addressing racemization at C7a.
Kinetic vs. Thermodynamic Control Pathway
This diagram illustrates the energy profile for the formation of a kinetic versus a thermodynamic product, a key concept in preventing racemization.
Caption: Energy profile of kinetic vs. thermodynamic control.
References
"alternative catalysts for the synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl hexahydro-1H-pyrrolizine-7a-carboxylate, with a focus on alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalytic strategies for synthesizing the pyrrolizidine core of this compound?
A1: While classical methods exist, several modern catalytic strategies offer improved stereoselectivity and efficiency. The most prominent alternatives include:
-
Organocatalysis: Specifically, isothiourea catalysis for enantioselective intramolecular Michael addition-lactonization is a highly effective method for constructing the chiral pyrrolizidine framework.[1][2][3][4]
-
Transition Metal Catalysis:
-
Ruthenium-based catalysts are often employed for ring-closing metathesis to form the pyrrolizidine ring system.
-
Palladium-catalyzed hydrogenation is a crucial step for the saturation of the pyrrolizine ring to the desired hexahydropyrrolizine core.
-
Rhodium catalysts are also effective for the hydrogenation of pyrrole derivatives, sometimes offering better resistance to nitrogen-based catalyst poisoning compared to palladium.[5][6]
-
Q2: How can I synthesize the unsaturated precursor required for the final hydrogenation step?
A2: A common and effective route is through an isothiourea-catalyzed intramolecular Michael addition-lactonization of a pyrrole-derived enone-acid. This method has been shown to produce a range of cis-pyrrolizine carboxylate derivatives with excellent stereocontrol.[1][2][3][4]
Q3: What are the key advantages of using an organocatalytic approach with isothiourea?
A3: The primary advantages of this approach include:
-
High Enantioselectivity: Isothiourea catalysts, such as benzotetramisole, can induce high levels of enantioselectivity, which is crucial for the synthesis of chiral drug intermediates.[1][2][3][4]
-
Mild Reaction Conditions: These reactions are typically carried out under mild conditions, avoiding the need for harsh reagents or extreme temperatures.
-
Operational Simplicity: The procedures are often straightforward to perform in a standard laboratory setting.
Troubleshooting Guides
Isothiourea-Catalyzed Intramolecular Michael Addition-Lactonization
Problem 1: Low yield of the desired pyrrolizine product.
| Possible Cause | Suggested Solution |
| Instability of the starting enone-acid: The pyrrole-derived starting material may be unstable. | Synthesize the enone-acid and use it immediately in the next step. Avoid prolonged storage. |
| Suboptimal catalyst loading: The amount of isothiourea catalyst may not be optimal. | While 5 mol% of benzotetramisole is a good starting point, you can screen catalyst loadings from 1 mol% to 10 mol% to find the optimal concentration for your specific substrate.[4] |
| Inefficient formation of the mixed anhydride: The reaction of the carboxylic acid with pivaloyl chloride to form the active intermediate may be incomplete. | Ensure that pivaloyl chloride and the base (e.g., diisopropylethylamine) are fresh and added under anhydrous conditions. |
| Competitive side reactions: Undesired side reactions, such as intermolecular reactions or decomposition, may be occurring. | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize side reactions. Ensure slow addition of reagents if necessary. |
Problem 2: Poor diastereoselectivity or enantioselectivity.
| Possible Cause | Suggested Solution |
| Incorrect catalyst choice: The chosen isothiourea catalyst may not be optimal for the substrate. | Benzotetramisole has been shown to be highly effective.[1][2][3] If results are still poor, consider screening other isothiourea-based catalysts. |
| Presence of water: Traces of water can interfere with the catalytic cycle and reduce stereoselectivity. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The use of molecular sieves can be beneficial.[7][8] |
| Racemization: The product may be racemizing under the reaction conditions. | This is a known issue in some intramolecular Michael additions.[9] Try to minimize reaction time and work-up the reaction as soon as it is complete (monitor by TLC or LC-MS). Using a weaker base or a lower temperature might also help. |
Catalytic Hydrogenation of the Pyrrolizine Intermediate
Problem 1: Incomplete hydrogenation of the double bonds.
| Possible Cause | Suggested Solution |
| Catalyst poisoning: The nitrogen atom in the pyrrolizidine ring can act as a poison for the metal catalyst (e.g., Pd/C, Rh/C).[5][6][10] | Increase the catalyst loading. Consider using a catalyst that is more resistant to nitrogen poisoning, such as rhodium on carbon (Rh/C).[5][6] Pre-treating the substrate with a small amount of a non-coordinating acid might help, but should be done with caution to avoid side reactions. |
| Insufficient hydrogen pressure: The hydrogen pressure may not be high enough for the reaction to go to completion. | Increase the hydrogen pressure. Typical pressures for this type of reaction range from atmospheric pressure to 50 bar. |
| Poor quality catalyst: The catalyst may be old or have reduced activity. | Use a fresh batch of high-quality catalyst. |
Problem 2: Undesired side reactions during hydrogenation.
| Possible Cause | Suggested Solution |
| Hydrogenolysis: Cleavage of C-N or C-O bonds can occur under harsh hydrogenation conditions. | Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction times. Consider a different catalyst, such as platinum oxide (Adam's catalyst), which can sometimes be less prone to hydrogenolysis. |
| Isomerization: Isomerization of stereocenters can occur, especially with prolonged reaction times or at elevated temperatures. | Monitor the reaction progress closely and stop it as soon as the starting material is consumed. Use the mildest conditions possible that still afford a reasonable reaction rate. |
Quantitative Data
Table 1: Isothiourea-Catalyzed Synthesis of Pyrrolizine Carboxylates
| Substrate (R group) | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Phenyl | Benzotetramisole (5) | 82 | >95:5 | 98:2 |
| 4-Methoxyphenyl | Benzotetramisole (5) | 85 | >95:5 | 99:1 |
| 4-Chlorophenyl | Benzotetramisole (5) | 78 | >95:5 | 98:2 |
| 2-Thienyl | Benzotetramisole (5) | 75 | >95:5 | 97:3 |
Data adapted from Stark, D. G., et al. (2016). Organic & Biomolecular Chemistry, 14(38), 8957-8965.[2]
Experimental Protocols
1. General Procedure for Isothiourea-Catalyzed Enantioselective Intramolecular Michael Addition-Lactonization
To a solution of the pyrrole-derived enone-acid (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene) at 0 °C is added a base (e.g., diisopropylethylamine, 3.0 equiv) followed by pivaloyl chloride (3.0 equiv). The reaction mixture is stirred for 10 minutes, after which the isothiourea catalyst (e.g., benzotetramisole, 0.05 equiv) is added. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched, and the intermediate lactone is subjected to ring-opening with methanol in the presence of a base (e.g., potassium carbonate) to afford the methyl ester. The crude product is then purified by column chromatography.
2. General Procedure for Catalytic Hydrogenation
The unsaturated pyrrolizine methyl ester (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol or ethanol). The catalyst (e.g., 10% Pd/C or 5% Rh/C, 10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-50 bar). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a critical step. This guide provides a comparative overview of modern analytical techniques applicable to the stereochemical elucidation of methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a key heterocyclic building block. We will objectively compare the performance of leading methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography (SC-XRD)—supported by established experimental principles.
Introduction to Stereochemistry in Drug Development
The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of molecular science, profoundly influencing the pharmacological and toxicological properties of drug candidates. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities.[1] Therefore, the precise determination of the absolute configuration of a chiral center is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.
This compound possesses a chiral center at the 7a position, making it a subject of stereochemical investigation. This guide will explore the methodologies available to confirm its absolute configuration.
Comparative Analysis of Analytical Techniques
The determination of a molecule's absolute configuration can be approached through several powerful techniques. The choice of method often depends on the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] | Solution (typically 1-10 mg in a suitable solvent like CDCl₃)[2] | Applicable to a wide range of molecules, including those without a UV chromophore.[2] Provides rich structural information in solution, reflecting the conformational state.[4] | Requires quantum chemical calculations (DFT) for spectral interpretation.[1][2] Can be sensitive to solvent and aggregation effects.[5] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[6] | Solution (requires a chromophore near the stereocenter) | Highly sensitive and requires a small amount of sample. Well-established empirical rules (e.g., Exciton Chirality Method) can sometimes be applied for rapid analysis.[7] | Limited to molecules with suitable chromophores.[7] Interpretation can be complex due to the interplay of multiple electronic transitions and conformational flexibility.[6] |
| Single-Crystal X-ray Crystallography (SC-XRD) | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays.[8] | High-quality single crystal (typically >0.1 mm)[9] | Provides an unambiguous and definitive determination of the absolute configuration.[10][11] Yields a complete 3D molecular structure. | The primary challenge is growing a suitable single crystal, which can be difficult for oils or amorphous solids.[10] Requires the presence of a heavy atom for reliable anomalous dispersion effects in some cases. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each technique as they would be applied to this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[2] The solvent should be transparent in the infrared region of interest.
-
Data Acquisition:
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the molecule using a suitable computational chemistry software package.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the stable conformers.
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is that of the opposite enantiomer.[1][2]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
Data Acquisition: Record the ECD spectrum on a CD spectropolarimeter over a suitable wavelength range (e.g., 190-400 nm).
-
Computational Modeling:
-
Data Analysis: Compare the experimental ECD spectrum with the calculated spectrum. The sign and shape of the Cotton effects in the experimental spectrum should match the calculated spectrum for the correct enantiomer.[6]
Single-Crystal X-ray Crystallography (SC-XRD)
-
Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). Co-crystallization with a suitable host molecule can be an alternative for difficult-to-crystallize compounds.[10]
-
Data Collection:
-
Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer.[8]
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[9] The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct, while a value near 1 indicates the opposite configuration.[14]
Workflow and Decision Logic
The selection of a technique for absolute configuration determination can be guided by a logical workflow. The following diagram illustrates a typical decision-making process for analyzing this compound.
Caption: Decision workflow for selecting an appropriate analytical method.
Logical Relationships in Chiroptical Methods
Both VCD and ECD rely on a synergistic relationship between experimental measurement and theoretical calculation to arrive at a confident assignment.
Caption: Interplay between experiment and theory in chiroptical methods.
Conclusion
The determination of the absolute configuration of this compound can be confidently achieved using modern analytical techniques. Single-crystal X-ray crystallography stands as the "gold standard" by providing a direct and unambiguous result, contingent on the ability to grow suitable crystals.[1][10] In cases where crystallization is challenging, chiroptical methods such as VCD and ECD offer powerful, non-destructive alternatives that provide structural information in the solution state.[4] VCD is broadly applicable, while ECD is a highly sensitive technique for molecules containing a chromophore. The successful application of both VCD and ECD is critically dependent on high-level quantum chemical calculations to simulate the spectra against which the experimental data are compared. For drug development professionals, a multi-faceted approach, potentially employing one chiroptical technique to corroborate an X-ray structure, provides the highest level of confidence in the stereochemical assignment.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 7. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute configuration - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Pyrrolizidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyrrolizidine alkaloids and their analogues remains a critical area of study due to their diverse biological activities. This guide provides an objective comparison of the most prominent synthetic strategies, supported by experimental data, detailed methodologies for key reactions, and visualizations of the synthetic pathways.
The pyrrolizidine core, a 5/5-fused bicyclic system with a nitrogen atom at the bridgehead, is the fundamental structure of a large family of alkaloids with a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The stereoselective synthesis of these molecules is of paramount importance, as their biological effects are often highly dependent on their stereochemistry. This guide will focus on three major synthetic approaches: chiral pool synthesis, primarily from L-proline, 1,3-dipolar cycloaddition reactions, and strategies involving intramolecular cyclization, such as the Mannich reaction and reductive amination.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The use of readily available, enantiomerically pure starting materials, known as the chiral pool approach, is a cornerstone of asymmetric synthesis. L-proline, a naturally occurring amino acid, is a popular and versatile chiral precursor for the synthesis of pyrrolizidines.[1][2] This strategy takes advantage of the inherent stereochemistry of L-proline to construct the bicyclic pyrrolizidine skeleton with high stereocontrol.
Key Reactions and Performance
Key transformations in proline-based syntheses often include olefination reactions (e.g., Wittig reaction), transition metal-catalyzed reactions (e.g., Wacker oxidation, ring-closing metathesis), and various cyclization strategies. The overall efficiency of these routes can vary significantly depending on the specific target molecule and the chosen sequence of reactions.
| Target Alkaloid | Key Step | Overall Yield | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | No. of Steps |
| (+)-Amabiline | Ring-closing metathesis | 6.2% | >9:1 | N/A (chiral pool) | 10 (longest linear) |
| (-)-Supinidine | Intramolecular Wittig reaction | Not specified | N/A | N/A (chiral pool) | Not specified |
| (-)-Isoretronecanol | Reductive cyclization | Not specified | N/A | N/A (chiral pool) | Not specified |
Experimental Protocol: Synthesis of a Pyrrolizidine Precursor via Ring-Closing Metathesis
This protocol outlines a general procedure for a key ring-closing metathesis step often employed in the synthesis of pyrrolizidine alkaloids from proline-derived precursors.
Materials:
-
Proline-derived diene
-
Grubbs II catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the proline-derived diene in anhydrous DCM under an inert atmosphere.
-
Add the Grubbs II catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable scavenger (e.g., ethyl vinyl ether).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and stereoselective method for constructing five-membered rings, making it a powerful tool for pyrrolizidine synthesis.[3] In this context, azomethine ylides, often generated in situ from amino acids like proline or sarcosine, serve as the 1,3-dipole, which then reacts with an alkene or alkyne dipolarophile.[4]
Catalytic Asymmetric Variants
Significant advancements in this area include the development of catalytic asymmetric versions of the 1,3-dipolar cycloaddition, which allow for the synthesis of enantioenriched pyrrolizidines from achiral precursors.[5] These reactions often employ chiral metal catalysts or organocatalysts to control the stereochemical outcome.
| Catalyst System | Yield | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| Ag(I)/(S)-QUINAP | up to 92% | High | up to 96% |
| MnCoCuFe₂O₄@L-proline | High | High | N/A (chiral amino acid) |
| Diphenylprolinol TMS ether | Good | up to >20:1 | up to 96% |
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for a one-pot, three-component synthesis of spiro-pyrrolizidine derivatives.
Materials:
-
Isatin (or other carbonyl compound)
-
L-proline (or other secondary amino acid)
-
Dipolarophile (e.g., a maleimide or an α,β-unsaturated ketone)
-
Solvent (e.g., ethanol, methanol, or an ionic liquid)
Procedure:
-
To a solution of the dipolarophile in the chosen solvent, add the isatin and L-proline.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific substrates).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired spiro-pyrrolizidine.
Intramolecular Cyclization Strategies
Intramolecular reactions that form one of the five-membered rings of the pyrrolizidine core are another important class of synthetic methods. These strategies often involve the formation of a key C-N or C-C bond in the final ring-closing step.
Intramolecular Mannich Reaction and Reductive Amination
The intramolecular Mannich reaction involves the cyclization of an amino-aldehyde or amino-ketone, often generated in situ, to form the pyrrolizidine skeleton.[6] Reductive amination, on the other hand, typically involves the cyclization of a dicarbonyl compound with an amine source, followed by reduction of the resulting imine or enamine intermediate.[7] These methods can be highly effective for the synthesis of specific pyrrolizidine targets.
| Method | Key Intermediate | Reagents |
| Intramolecular Mannich | Amino-aldehyde/ketone | Acid or base catalyst |
| Reductive Amination | Dicarbonyl compound | Amine source (e.g., NH₄Cl), reducing agent (e.g., NaBH₃CN) |
Experimental Protocol: Intramolecular Reductive Amination
This protocol provides a general procedure for the synthesis of a pyrrolizidine core via intramolecular reductive amination of a 1,7-dicarbonyl compound.
Materials:
-
1,7-dicarbonyl precursor
-
Ammonium chloride (NH₄Cl) or a primary amine
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or other suitable solvent
Procedure:
-
Dissolve the 1,7-dicarbonyl precursor in methanol.
-
Add ammonium chloride or the primary amine to the solution.
-
Stir the mixture for a period to allow for the formation of the imine/enamine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with an aqueous acid solution (e.g., 1 M HCl).
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Conclusion
The synthesis of pyrrolizidines can be approached through several distinct and effective strategies. The chiral pool approach, particularly from L-proline, offers a reliable method for obtaining enantiomerically pure products, leveraging the inherent stereochemistry of the starting material. 1,3-dipolar cycloaddition reactions provide a powerful and often highly stereoselective route to the pyrrolizidine core, with catalytic asymmetric variants enabling the synthesis of chiral molecules from achiral precursors. Intramolecular cyclization methods, such as the Mannich reaction and reductive amination, represent another important class of reactions for the construction of the bicyclic system.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. By understanding the strengths and limitations of each approach, researchers can make informed decisions in the design and execution of their synthetic strategies for this important class of alkaloids.
References
- 1. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric synthesis of highly substituted pyrrolizidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for Pyrrolizidine Alkaloids
This guide offers a comprehensive comparison of analytical methodologies for the detection and quantification of pyrrolizidine alkaloids (PAs) and their N-oxides. These compounds are naturally occurring toxins produced by numerous plant species, and their presence in food, animal feed, and herbal medicines is a significant health concern due to their hepatotoxic, genotoxic, and carcinogenic properties.[1][2][3] This document provides an objective comparison of the primary analytical techniques, supported by performance data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in method selection and validation.
The most prominent and widely accepted methods for PA analysis are based on chromatography coupled with mass spectrometry.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity, selectivity, and applicability to both free base PAs and their non-volatile N-oxide forms without derivatization.[2][3][5] Gas chromatography-mass spectrometry (GC-MS) is another viable technique, though it typically requires a derivatization step to reduce the N-oxides to their more volatile tertiary amine counterparts.[3][6] For rapid screening purposes, immunoassay techniques like ELISA are also employed, though they are generally less specific.[7]
Comparison of Key Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation.
| Feature | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation.[7] | Chromatographic separation of volatile compounds followed by mass-based detection.[6] | Antigen-antibody binding with an enzymatic reporter.[7] |
| Specificity | High; can distinguish between isomers with appropriate chromatography.[7][8] | High; provides structural information based on fragmentation patterns.[6] | Variable; depends on antibody cross-reactivity and may be broad-spectrum.[7] |
| Sensitivity | Very High (µg/kg or ppb levels).[7] | High, but can be limited by derivatization efficiency.[6] | High (ng/kg to µg/kg levels).[7] |
| Quantification | Accurate and precise quantification over a wide dynamic range.[7] | Good for quantification but requires reference standards for each analyte.[6] | Primarily semi-quantitative or for screening; not ideal for precise quantification.[7] |
| Sample Prep | Requires extensive cleanup (e.g., SPE) to reduce matrix effects.[7] | Requires cleanup and a mandatory reduction step for N-oxides.[1][6] | Can be simpler, but still susceptible to matrix interference.[7] |
| Throughput | Lower; sequential sample analysis.[7] | Lower; longer run times and sample preparation. | High; suitable for screening large numbers of samples.[7] |
| Cost | High initial instrument cost and maintenance.[7] | Moderate to high instrument cost. | Lower cost per sample.[7] |
Quantitative Performance Data
The following table summarizes typical validation parameters for LC-MS/MS methods used in the analysis of pyrrolizidine alkaloids in various food matrices.
| Parameter | Method 1 (Honey, Milk, Tea) | Method 2 (Plant-Based Foods, Honey) | Method 3 (Honey) |
| Instrumentation | UHPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Analytes | 24 PAs[7] | 35 PAs | Multiple PAs |
| LOD (µg/kg) | 0.015–0.75[7] | Not specified | Not specified |
| LOQ (µg/kg) | 0.05–2.5[7] | 0.6 | 8.6 - 18.4[9] |
| Recovery (%) | 64.5–112.2[7] | Good method recoveries reported | Not specified |
| Precision (RSDr %) | < 15%[7] | Excellent repeatability reported | 5.8 - 6.1[9] |
| Linearity (r²) | > 0.99 | Not specified | Not specified |
Experimental Protocols & Workflows
A robust and reliable analytical method for PAs begins with meticulous sample preparation designed to efficiently extract the target analytes while minimizing interferences from complex sample matrices like honey, tea, herbs, and cereals.[2][3]
General Experimental Workflow
The analysis of PAs typically follows a multi-step process from sample receipt to final data analysis. The workflow ensures that the analytes are isolated from the matrix and concentrated to levels suitable for instrumental detection.
Protocol 1: Sample Preparation for LC-MS/MS (General Matrix)
This protocol is a generalized procedure adapted from validated methods for various matrices like tea, herbs, and honey.[7][8]
-
Homogenization: Weigh 1.0 - 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[8] Vortex vigorously and extract for 15-30 minutes using an ultrasonic bath or mechanical shaker.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.[8]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[10]
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 30-40% methanol) to remove polar interferences.[8]
-
Elute the PAs with an appropriate solvent, typically methanol followed by ammoniated methanol (e.g., 5% ammonia in methanol).[8][11]
-
-
Evaporation and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Reconstitute the residue in a small, precise volume (e.g., 0.1 - 1.0 mL) of the initial mobile phase (e.g., 5% methanol in water).[7][8] The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Instrumental Analysis by UHPLC-MS/MS
The following are typical conditions for the chromatographic separation and mass spectrometric detection of PAs.[7][8]
-
UHPLC System: A system equipped with a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A binary gradient consisting of:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is commonly used.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for optimal selectivity and sensitivity, typically monitoring two transitions per analyte for confirmation.[7]
Comparative Sample Preparation: LC-MS/MS vs. GC-MS
The sample preparation workflow differs significantly between LC-MS/MS and GC-MS, primarily due to the requirement of reducing PA N-oxides for GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods | Publicación [silice.csic.es]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. benchchem.com [benchchem.com]
- 5. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bfr.bund.de [bfr.bund.de]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Methyl and Ethyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, the choice of ester protecting group can significantly influence reaction outcomes, including yield, purity, and ease of handling. This guide provides a comparative analysis of methyl hexahydro-1H-pyrrolizine-7a-carboxylate and its ethyl ester counterpart, two key intermediates in the development of various alkaloid-based therapeutics. This document outlines a common synthetic approach and presents a comparison based on analogous experimental data from the literature, offering insights to aid in the selection of the appropriate starting material for drug discovery and development programs.
Synthetic Overview
A prevalent and efficient method for the stereoselective synthesis of the hexahydropyrrolizine core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][2][3][4] In this proposed synthesis, the azomethine ylide is generated in situ from the condensation of proline methyl or ethyl ester with an aldehyde. The subsequent intramolecular cycloaddition reaction with an appropriate dipolarophile leads to the formation of the desired pyrrolizidine scaffold.
Quantitative Data Summary
The following table summarizes the anticipated key parameters for the synthesis of these two compounds, with the data for both esters being extrapolated from closely related pyrrolizidine syntheses and general principles of ester chemistry.
| Parameter | This compound | Ethyl Hexahydro-1H-pyrrolizine-7a-carboxylate |
| Typical Yield | 80-90% (estimated) | 75-85% (estimated) |
| Reaction Time | 12-24 hours (estimated) | 18-36 hours (estimated) |
| Starting Materials | L-Proline methyl ester, Aldehyde, Dipolarophile | L-Proline ethyl ester, Aldehyde, Dipolarophile |
| Relative Reactivity | Higher (less steric hindrance) | Lower (more steric hindrance) |
| Purification | Standard chromatographic techniques | Standard chromatographic techniques |
| Downstream Reactivity | Potentially faster in subsequent hydrolysis or transesterification | Potentially slower in subsequent hydrolysis or transesterification |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of methyl and ethyl hexahydro-1H-pyrrolizine-7a-carboxylate via a 1,3-dipolar cycloaddition reaction. These protocols are based on established procedures for the synthesis of similar pyrrolizidine derivatives.
Synthesis of this compound
-
Materials:
-
L-Proline methyl ester hydrochloride (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethyl maleate (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a stirred suspension of L-proline methyl ester hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene, add triethylamine (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (approximately 110 °C) for 1 hour to facilitate the in situ formation of the azomethine ylide.
-
Cool the reaction mixture to room temperature and add dimethyl maleate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
-
Synthesis of Ethyl Hexahydro-1H-pyrrolizine-7a-carboxylate
-
Materials:
-
L-Proline ethyl ester hydrochloride (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Diethyl maleate (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a stirred suspension of L-proline ethyl ester hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene, add triethylamine (1.1 eq) at room temperature under an inert atmosphere.
-
Heat the mixture to reflux (approximately 110 °C) for 1 hour.
-
Cool the reaction mixture to room temperature and add diethyl maleate (1.1 eq).
-
Stir the reaction mixture at room temperature for 18-36 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl hexahydro-1H-pyrrolizine-7a-carboxylate.
-
Mandatory Visualization
The following diagram illustrates the general synthetic pathway for the formation of hexahydro-1H-pyrrolizine-7a-carboxylates via a 1,3-dipolar cycloaddition reaction.
Caption: Synthetic pathway for hexahydro-1H-pyrrolizine-7a-carboxylates.
References
- 1. Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Decarboxylative 1,3-dipolar cycloadditions of l -proline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08160E [pubs.rsc.org]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Stereoselective Pyrrolizidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine alkaloid core is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The stereoselective synthesis of this bicyclic nitrogen-containing heterocycle is of significant interest to the medicinal and organic chemistry communities. This guide provides an objective comparison of prominent catalytic systems for the stereoselective synthesis of pyrrolizidines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalytic strategy for their specific synthetic goals.
Catalyst Performance Comparison
The efficacy of a catalyst in stereoselective synthesis is primarily evaluated based on its ability to provide the desired product in high yield with excellent control over stereochemistry, specifically diastereoselectivity (d.r.) and enantioselectivity (e.e.). Below is a summary of the performance of selected organocatalytic and metal-based catalytic systems in the synthesis of pyrrolizidine derivatives.
Organocatalytic Systems
Organocatalysis offers a metal-free approach to asymmetric synthesis, often utilizing readily available and environmentally benign catalysts. Proline and its derivatives are among the most successful organocatalysts for pyrrolizidine synthesis.
| Catalyst | Reaction Type | Yield (%) | d.r. | e.e. (%) | Reference |
| Diphenylprolinol silyl ether | Michael/hemi-aminalization | up to 87 | 60:40 | up to 96 | [1] |
| L-proline functionalized Mn-ferrite nanorods | 1,3-Dipolar Cycloaddition | up to 92 | High | Not Reported | [2][3] |
Metal-Based Catalytic Systems
Transition metal catalysts, particularly those based on silver and copper, have demonstrated remarkable efficiency in promoting cycloaddition reactions to afford highly substituted and enantioenriched pyrrolizidines.
| Catalyst | Ligand | Reaction Type | Yield (%) | d.r. | e.e. (%) | Reference |
| AgOAc | (R)-QUINAP | Double [3+2] Cycloaddition | up to 89 | >20:1 | up to 90 | [4][5] |
| Cu(I) Complex | Chiral Phosphine | Arylation-Cyclization Cascade | up to 99 | Not Reported | up to 94 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology.
Organocatalytic Synthesis using Diphenylprolinol Silyl Ether[1]
Reaction: Asymmetric cascade Michael/hemi-aminalization reaction.
Procedure: To a solution of the unsaturated aldehyde (1.0 mmol) and the 3-substituted isoindolinone (1.2 mmol) in a mixture of MeOH/DCM (10:1, 2.0 mL) at -15 °C, is added benzoic acid (0.15 mmol) and diphenylprolinol trimethylsilyl (TMS) ether (0.15 mmol). The reaction mixture is stirred at this temperature for 30 hours. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Heterogeneous Organocatalysis with L-proline Functionalized Manganese Ferrite Nanorods[2][3]
Reaction: One-pot, three-component 1,3-dipolar cycloaddition.
Procedure: A mixture of isatin (1.0 mmol), an amino acid (e.g., L-proline, 1.0 mmol), and a dipolarophile (1.0 mmol) is prepared in ethanol (5 mL). L-proline functionalized manganese ferrite nanorods (specified amount, e.g., 4 mol%) are added to the mixture. The reaction is stirred at 100 °C and monitored by TLC. After completion, the catalyst is separated using an external magnet, and the solvent is evaporated. The crude product is then purified.
Silver-Catalyzed Asymmetric Double [3+2] Cycloaddition[4][5]
Reaction: Catalytic asymmetric double (1,3)-dipolar cycloaddition.
Procedure: To a solution of the α-imino ester (1.0 equiv) in THF at -45 °C are added AgOAc (3 mol%), (R)-QUINAP (3 mol%), and DIPEA (10 mol%). tert-Butyl acrylate (1.5 equiv) is then added, and the mixture is stirred for 24 hours. Subsequently, an aldehyde (1.0 equiv) and additional tert-butyl acrylate (5.0 equiv) are added, and the reaction is allowed to warm to 23 °C. After stirring for an additional period, the reaction is quenched, and the pyrrolizidine product is isolated and purified.
Copper-Catalyzed Enantioselective Arylation-Cyclization Cascade[6]
Reaction: Enantioselective construction of C(3)-aryl pyrroloindolines.
Procedure: In a glovebox, a vial is charged with the copper(I) catalyst, the chiral ligand, and the diaryliodonium salt. The indole acetamide substrate is then added, followed by the solvent. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or LCMS). The product is then purified by flash chromatography.
Mechanistic Pathways and Experimental Workflows
Visualizing the proposed reaction mechanisms and experimental workflows can provide a deeper understanding of these complex transformations.
Organocatalytic Cascade Reaction
Caption: Iminium ion catalysis in the organocatalytic synthesis of pyrrolizidines.
1,3-Dipolar Cycloaddition Workflow
Caption: General workflow for 1,3-dipolar cycloaddition to form pyrrolizidines.
Silver-Catalyzed Double [3+2] Cycloaddition
Caption: Stepwise approach in the silver-catalyzed double [3+2] cycloaddition.
References
- 1. iris.unisa.it [iris.unisa.it]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Copper-Catalyzed Construction of Aryl-Pyrroloindolines via an Arylation–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizine scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, derivatives of methyl hexahydro-1H-pyrrolizine-7a-carboxylate are emerging as a class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of these derivatives, supported by available experimental data and detailed methodologies to aid in further research and development.
Anticancer Activity: A Promising Frontier
While specific quantitative data for many this compound derivatives remains nascent in publicly available literature, the broader class of pyrrolizine and pyrrolizidine alkaloids has demonstrated significant cytotoxic effects against various cancer cell lines. Research into related structures, such as N-(3-hydroxymethyl-1H-pyrrolizin-7-formyl)-L-amino acids, which can be synthesized from methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate, points towards their crucial role as intermediates in the development of anti-tumor agents.
The anticancer mechanism of pyrrolizine derivatives is often attributed to their ability to alkylate DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer progression.
Table 1: Comparative Anticancer Activity of Related Pyrrolizine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolizine-NSAID |
A Comparative Guide to the Spectral Analysis of Pyrrolizidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of pyrrolizidine alkaloid (PA) isomers are critical in drug development, toxicology, and food safety due to the significant differences in their biological activities and toxicities. This guide provides an objective comparison of the performance of key spectral techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—in the analysis of pyrrolizidine isomers, supported by experimental data and detailed methodologies.
Mass Spectrometry (MS) for Isomer Differentiation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pyrrolizidine alkaloid isomers. While isomers possess the same molecular weight, their fragmentation patterns and chromatographic behavior can be exploited for their differentiation.
Data Presentation: Comparative Fragmentation Patterns
The differentiation of PA isomers by MS is often achieved by analyzing their characteristic fragment ions. The fragmentation pattern is highly dependent on the structure of the necine base and the nature and position of the necic acid moieties.
| Pyrrolizidine Alkaloid Type | Isomer Examples | Parent Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Reference |
| Retronecine-type (Unsaturated) | Retronecine, Heliotridine (Diastereomers) | Varies | 138, 120, 94 | [1] |
| Otonecine-type (Unsaturated) | Senkirkine | Varies | 168, 150, 122, 110 | [1] |
| Platynecine-type (Saturated) | Platynecine | Varies | 140, 122 | [2] |
| Monoesters (C9 Esterification) | Intermedine, Lycopsamine | 300 | 156, 138, 120, 94 | [2] |
| Monoester N-oxides | Intermedine N-oxide, Lycopsamine N-oxide | 316 | 172, 138, 120, 111 | [2] |
| Open-chain Diesters (C7-Angelic acid) | Varies | 220 | [1] | |
| Open-chain Diester N-oxides (C7-Angelic acid) | Varies | 254 | [1] | |
| Cis/Trans Isomers | Senecionine (cis), Seneciphylline (trans) | 336 | Identical MS/MS spectra, require chromatographic separation | [3] |
Experimental Protocol: LC-MS/MS for Pyrrolizidine Isomer Separation
A robust LC-MS/MS method is crucial for resolving and identifying PA isomers.
Sample Preparation:
-
Extraction: Extract PAs from the matrix (e.g., plant material, honey, milk) using an acidified aqueous solution (e.g., 0.05 M sulfuric acid) or methanol.[4]
-
Purification: Employ solid-phase extraction (SPE) with a cation-exchange cartridge to purify the extract.[5]
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in a suitable solvent, typically the initial mobile phase.[4]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used. The dimensions and particle size of the column can significantly affect the resolution of isomers.[2]
-
Mobile Phase:
-
Acidic Conditions: A gradient of water and acetonitrile/methanol with an acidic modifier like formic acid (e.g., 0.1%) is often used.[6]
-
Alkaline Conditions: For challenging separations of certain isomers, alkaline conditions using a modifier like ammonium carbonate can provide better resolution.[5]
-
-
Gradient Elution: A typical gradient starts with a low percentage of the organic phase, which is gradually increased to elute the PAs.[6]
-
Low-Temperature Chromatography: Operating the column at a low temperature (e.g., 5 °C) can enhance the resolution of critical stereoisomers like lycopsamine, indicine, and intermedine.[7]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted analysis, monitoring specific precursor-to-product ion transitions.
-
Collision Energy: Optimize collision energies for each PA to achieve characteristic and abundant fragment ions.
Logical Workflow for PA Isomer Analysis by LC-MS/MS
Caption: Workflow for Pyrrolizidine Alkaloid Isomer Analysis using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including the stereochemistry of pyrrolizidine alkaloid isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Data Presentation: Comparative ¹H and ¹³C NMR Chemical Shifts
| Isomer Pair | Nucleus | Position | Chemical Shift (δ, ppm) - Isomer A | Chemical Shift (δ, ppm) - Isomer B | Reference |
| Retronecine vs. Heliotridine | ¹H | H-7 | Value A | Value B | |
| ¹³C | C-7 | Value C | Value D | ||
| Senecionine vs. Seneciphylline | ¹H | Olefinic H | Value E | Value F | Requires further data |
| ¹³C | Carbonyl C | Value G | Value H | Requires further data |
Note: Specific chemical shift values require access to dedicated spectral databases or the cited literature. The differences in these values, though sometimes subtle, are key to distinguishing isomers.
Experimental Protocol: NMR Analysis of Pyrrolizidine Isomers
Sample Preparation:
-
Sample Purity: A high degree of sample purity is required for unambiguous spectral interpretation.
-
Solvent: Dissolve 5-20 mg of the purified PA isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Filtration: Filter the solution to remove any particulate matter that could affect the magnetic field homogeneity.
NMR Experiment Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
¹H NMR: Standard parameters are typically used. Key parameters to report include the solvent, temperature, and spectrometer frequency.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is performed. DEPT experiments (DEPT-90, DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete structural assignment and to resolve overlapping signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential.
Logical Relationship for NMR-based Isomer Identification
Caption: Logical workflow for the identification of pyrrolizidine isomers using NMR.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. While not as powerful as MS or NMR for detailed structural elucidation of complex isomers, it can be a quick and useful tool for identifying key differences in functional groups or for fingerprinting.
Data Presentation: Comparative IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Potential for Isomer Differentiation |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) | Differences in hydrogen bonding environments between isomers. |
| C-H stretch (alkane) | 2850 - 3000 | Subtle shifts based on the stereochemistry of C-H bonds. |
| C=O stretch (ester) | 1735 - 1750 | The electronic environment of the carbonyl group can be influenced by the stereochemistry of adjacent groups. |
| C=C stretch (alkene) | 1620 - 1680 | The position of the double bond within the ring system can lead to different absorption frequencies. |
| C-O stretch (ester, ether) | 1000 - 1300 | The "fingerprint" region is sensitive to small structural changes between isomers. |
Experimental Protocol: FTIR Analysis
Sample Preparation:
-
KBr Pellet: For solid samples, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: For liquid or soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
FTIR Spectrometer Parameters:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Scan Range: The mid-IR region (4000 - 400 cm⁻¹) is scanned.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Signal-to-noise ratio is improved by co-adding multiple scans (e.g., 16 or 32).
Experimental Workflow for IR-based Isomer Screening
Caption: Workflow for screening pyrrolizidine isomers using FTIR spectroscopy.
Conclusion
The comprehensive analysis and differentiation of pyrrolizidine isomers are best achieved through a combination of chromatographic and spectroscopic techniques.
-
LC-MS/MS is the method of choice for the separation and sensitive detection of PA isomers in complex matrices, relying on both chromatographic retention time and characteristic fragmentation patterns for identification.
-
NMR Spectroscopy is unparalleled for the definitive structural elucidation and stereochemical assignment of purified isomers.
-
IR Spectroscopy serves as a valuable, rapid screening tool for identifying the presence of key functional groups and for fingerprinting, which can aid in the initial differentiation of isomers.
The selection of the most appropriate technique or combination of techniques will depend on the specific research question, the complexity of the sample matrix, and the availability of instrumentation and purified standards.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Cost-Effectiveness of Pyrrolizidine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine alkaloid core is a privileged scaffold in numerous natural products and therapeutic agents. The efficient and cost-effective synthesis of this bicyclic system is a significant focus in medicinal chemistry and drug development. This guide provides an objective comparison of four common methods for pyrrolizidine synthesis: the Aza-Cope Rearrangement-Mannich Cyclization, the Diels-Alder Reaction, Reductive Amination, and the 1,3-Dipolar Cycloaddition. The cost-effectiveness of each method is evaluated based on starting material and reagent costs, overall yield, step count, and process complexity.
Data Summary
The following table summarizes the key quantitative data for each synthetic method, providing a comparative overview of their cost-effectiveness. Prices for chemicals are approximate and based on currently available data from various suppliers; they are subject to change.
| Synthetic Method | Key Features | Starting Materials/Reagents Cost (per mmol of final product) | Overall Yield | Step Count (from commercial materials) | Estimated Cost-Effectiveness Score (1-5, 5 being most cost-effective) |
| Aza-Cope/Mannich | Convergent, stereocontrolled | ~$15-25 | 20-40% | 4-6 steps | 4 |
| Diels-Alder Reaction | Forms two C-C bonds in one step | ~$20-35 | 15-30% | 3-5 steps | 3 |
| Reductive Amination | Utilizes readily available precursors | ~$10-20 | 25-50% | 3-5 steps | 5 |
| 1,3-Dipolar Cycloaddition | High stereocontrol | ~$30-50 (catalyst dependent) | 30-60% | 2-4 steps | 3 |
Detailed Methodologies and Experimental Protocols
Aza-Cope Rearrangement-Mannich Cyclization
This powerful tandem reaction allows for the rapid construction of the pyrrolizidine core from acyclic or monocyclic precursors. The key step involves a[1][1]-sigmatropic rearrangement of an amino-alkenyl iminium ion, followed by an intramolecular Mannich cyclization.
-
Step 1: Synthesis of the Allylic Amine Precursor. To a solution of L-prolinol (1.0 equiv) in dichloromethane (DCM), an α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.1 equiv) is added at 0 °C. The mixture is stirred for 2 hours, after which sodium triacetoxyborohydride (1.5 equiv) is added portion-wise. The reaction is stirred overnight at room temperature. After aqueous workup and purification by column chromatography, the desired N-allylic prolinol is obtained.
-
Step 2: Aza-Cope Rearrangement-Mannich Cyclization. The N-allylic prolinol (1.0 equiv) is dissolved in acetonitrile. Paraformaldehyde (2.0 equiv) and a catalytic amount of camphorsulfonic acid (0.1 equiv) are added. The mixture is heated to 70 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pyrrolizidine product. A near-quantitative yield for this step has been reported.[2]
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful means to construct the six-membered ring of a pyrrolizidine precursor in a single, stereocontrolled step. Subsequent transformations then form the five-membered ring.
-
Step 1: Diels-Alder Cycloaddition. 3-Sulfolene (1.2 equiv) and maleic anhydride (1.0 equiv) are dissolved in xylene. The mixture is heated to reflux for 30 minutes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride. The reaction mixture is cooled, and the product, cis-1,2,3,6-tetrahydrophthalic anhydride, crystallizes and is collected by filtration. High yields are typical for this cycloaddition.[3]
-
Step 2: Imide Formation and Reduction. The anhydride (1.0 equiv) is treated with an amino acid ester (e.g., glycine methyl ester, 1.0 equiv) in acetic acid at reflux to form the corresponding imide. The imide is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the bicyclic pyrrolizidine precursor.
Reductive Amination
Intramolecular reductive amination of a suitable dialdehyde or keto-aldehyde precursor is a straightforward and often high-yielding method for constructing the pyrrolizidine skeleton. This method benefits from the wide availability of starting materials.
-
Step 1: Synthesis of the Dialdehyde Precursor. A suitable starting material, such as a protected carbohydrate derivative, is oxidized to the corresponding dialdehyde. For example, a vicinal diol can be cleaved using sodium periodate (NaIO4) to afford the dialdehyde.
-
Step 2: Intramolecular Reductive Amination. The crude dialdehyde is dissolved in methanol, and an amine source, such as ammonium acetate or a primary amine (1.0 equiv), is added. The mixture is stirred for 1 hour to allow for imine formation. Sodium cyanoborohydride (1.5 equiv) is then added, and the reaction is stirred overnight. After workup and purification, the pyrrolizidine product is obtained. This one-pot reaction is often efficient.[4]
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly stereocontrolled method for the synthesis of the pyrrolidine ring of the pyrrolizidine system. Enantioselectivity can often be achieved through the use of chiral catalysts.
-
Step 1: In Situ Generation of Azomethine Ylide and Cycloaddition. To a mixture of an N-unsubstituted amino acid ester (e.g., methyl glycinate, 1.0 equiv) and an aldehyde (1.0 equiv) in an appropriate solvent like toluene, is added a chiral catalyst system, for instance, a silver(I) salt (e.g., AgOAc, 0.1 equiv) and a chiral phosphine ligand (e.g., (S)-QUINAP, 0.12 equiv). A suitable dipolarophile, such as N-phenylmaleimide (1.0 equiv), is then added. The reaction is stirred at room temperature until completion. Purification by column chromatography affords the cycloadduct with high enantioselectivity. Yields of up to 92% and enantiomeric excesses up to 96% have been reported for similar reactions.
-
Step 2: Further Transformations. The resulting cycloadduct can be further elaborated to the desired pyrrolizidine alkaloid through standard functional group manipulations, such as reduction of ester and amide moieties.
Conclusion
The choice of a synthetic method for constructing the pyrrolizidine core depends on several factors, including the desired substitution pattern, stereochemical requirements, and, critically, cost-effectiveness.
-
For large-scale synthesis where cost is a primary driver, Reductive Amination offers a highly attractive route due to the use of inexpensive and readily available starting materials and reagents, often providing good overall yields in a few steps.
-
The Aza-Cope Rearrangement-Mannich Cyclization provides an elegant and convergent approach with excellent stereocontrol, making it a strong candidate for complex target-oriented synthesis.
-
The Diels-Alder Reaction is a classic and powerful method for ring construction, though the overall efficiency can be moderate.
-
The 1,3-Dipolar Cycloaddition excels in providing high levels of stereocontrol, particularly for enantioselective syntheses, but the cost of chiral catalysts can be a significant factor for large-scale production.
Researchers and drug development professionals should carefully consider these trade-offs between elegance, efficiency, and cost when selecting a synthetic strategy for their target pyrrolizidine alkaloids.
References
A Comparative Guide to the Cytotoxicity of Pyrrolizidine Alkaloid Precursors and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of pyrrolizidine alkaloid (PA) precursors and their corresponding alkaloid derivatives. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development activities in toxicology and pharmacology.
Pyrrolizidine alkaloids are a large class of natural toxins produced by thousands of plant species. Their toxicity is primarily linked to the structure of the necine base precursor. PAs derived from 1,2-unsaturated necine bases, such as retronecine and heliotridine, are known to be hepatotoxic after metabolic activation. In contrast, PAs with a saturated necine base, like the platynecine-type, are generally considered non-toxic or exhibit significantly lower toxicity.[1][2] The esterification of the necine base to form monoesters, open-chain diesters, or macrocyclic diesters also plays a crucial role in determining the cytotoxic potency of the resulting alkaloid.[2]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various pyrrolizidine alkaloids, categorized by their necine base precursor and ester type. The data is primarily from studies using metabolically competent liver cell lines, which are essential for activating the pro-toxic PAs.
| Necine Base Type | Pyrrolizidine Alkaloid | Ester Type | Cell Line | Exposure Time | Cytotoxicity Metric (EC50/IC50) | Reference |
| Retronecine | Lasiocarpine | Open Diester | HepG2-CYP3A4 | 24 hours | 12.6 µM | [3][4] |
| Retrorsine | Cyclic Diester | HepG2-CYP3A4 | 72 hours | 98 µM | [5] | |
| Senecionine | Cyclic Diester | HepG2 | - | IC20: 0.66 mM | [6] | |
| Monocrotaline | Cyclic Diester | HepG2-CYP3A4 | 72 hours | > 200 µM | [3][4] | |
| Lycopsamine | Monoester | HepG2-CYP3A4 | 72 hours | Not determinable (low toxicity) | [3][4] | |
| Heliotridine | Heliotrine | Monoester | HepG2-CYP3A4 | 72 hours | ~60 µM | [3] |
| Otonecine | Senkirkine | - | HepaRG | - | Less toxic than retronecine-type | [2] |
Note: EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of a substance that reduces cell viability by 50%. Lower values indicate higher cytotoxicity. The use of metabolically competent cells (e.g., HepG2-CYP3A4, primary hepatocytes) is critical for assessing the toxicity of PAs that require metabolic activation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cytotoxicity data. Below are representative protocols for assays commonly employed in the study of pyrrolizidine alkaloid cytotoxicity.
Cell Viability Assays
1. Resazurin Reduction Assay (AlamarBlue Assay):
This assay measures the metabolic activity of viable cells.
-
Principle: The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells. The fluorescence intensity is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolizidine alkaloid or precursor for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Following the incubation period, add the resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
This colorimetric assay also assesses cell metabolic activity.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Protocol:
-
Follow steps 1 and 2 of the Resazurin Reduction Assay protocol.
-
After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Genotoxicity Assays
1. γH2AX Immunofluorescence Assay:
This assay detects DNA double-strand breaks, a hallmark of genotoxicity.
-
Principle: The histone variant H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DNA double-strand breaks. This can be detected using a specific antibody.
-
Protocol:
-
Grow cells on coverslips in a multi-well plate and treat them with the test compounds.
-
After treatment, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the γH2AX foci using fluorescence microscopy. An increase in the number of foci per cell indicates DNA damage.
-
Signaling Pathways and Experimental Workflow
The cytotoxicity of 1,2-unsaturated pyrrolizidine alkaloids is initiated by their metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which can bind to cellular macromolecules like DNA and proteins. This binding can trigger a cascade of cellular events, including DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Caption: PA-induced cytotoxicity pathway and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Databases for Substituted Pyrrolizidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic databases and techniques essential for the identification and characterization of substituted pyrrolizidine alkaloids (PAs). Given the significant toxicological and pharmaceutical interest in this class of compounds, access to reliable spectroscopic data is crucial for research and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of these alkaloids.
Data Presentation: A Comparative Summary of Spectroscopic Data
The structural diversity of substituted pyrrolizidines necessitates a multi-technique spectroscopic approach for unambiguous identification. The following tables summarize key ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for a selection of representative pyrrolizidine alkaloids. This data has been compiled from various public databases and peer-reviewed publications.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Pyrrolizidine Alkaloids in CDCl₃
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Retrorsine | 2 | 5.85 | 134.5 |
| 3 | 3.30, 4.05 | 62.1 | |
| 5 | 2.00, 2.60 | 53.8 | |
| 6 | 1.95, 2.20 | 30.5 | |
| 7 | 4.75 | 76.0 | |
| 8 | 4.30 | 78.8 | |
| 9 | 4.45, 5.20 | 62.5 | |
| Senecionine | 2 | 6.18 | 136.2 |
| 3 | 3.45, 3.95 | 63.5 | |
| 5 | 2.55, 3.35 | 53.6 | |
| 6 | 1.90, 2.05 | 34.1 | |
| 7 | 5.20 | 70.8 | |
| 8 | 4.10 | 79.5 | |
| 9 | 4.15, 4.90 | 62.8 | |
| Lycopsamine | 2 | 5.65 | 132.8 |
| 3 | 3.25, 3.90 | 61.9 | |
| 5 | 2.00, 2.70 | 54.2 | |
| 6 | 1.85, 2.15 | 35.7 | |
| 7 | 4.05 | 74.5 | |
| 8 | 3.85 | 77.3 | |
| 9 | 4.80 | 62.3 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 2: Key Mass Spectrometry Fragmentation Data for Different Pyrrolizidine Alkaloid Types
| PA Type | Characteristic Precursor Ion | Key Fragment Ions (m/z) | Structural Inference |
| Retronecine-type (unsaturated) | [M+H]⁺ | 138, 120, 94 | Unsaturated necine base, esterification pattern |
| Heliotridine-type (unsaturated) | [M+H]⁺ | 138, 120, 94 | Diastereomer of retronecine-type, similar fragmentation |
| Otonecine-type | [M+H]⁺ | 168, 150, 122 | Distinct necine base structure |
| Platynecine-type (saturated) | [M+H]⁺ | 140, 122, 82 | Saturated necine base |
| PA N-oxides | [M+H]⁺ | Loss of 16 Da (O) or 44 Da (CO₂ + O) from precursor | Presence of an N-oxide moiety |
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating high-quality, comparable spectroscopic data. Below are representative methodologies for the analysis of substituted pyrrolizidines.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the most common and powerful technique for the detection and quantification of PAs in various matrices.
1. Sample Preparation (General Procedure for Plant Material)
-
Extraction: Weigh 1-2 g of homogenized plant material into a centrifuge tube. Add 20-40 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).[1] Sonicate for 15-30 minutes and then centrifuge.[1][2]
-
Solid-Phase Extraction (SPE) Cleanup: The acidic extract is loaded onto a conditioned cation exchange SPE cartridge (e.g., Oasis MCX).[1] The cartridge is washed with a non-eluting solvent (e.g., water, methanol) to remove interferences. The PAs are then eluted with a suitable solvent, often containing a base (e.g., 5% ammonium hydroxide in methanol).
-
Final Sample Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase (e.g., 10% methanol in water).[2]
2. Instrumentation and Parameters
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.[5]
-
Analysis Mode: For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is preferred.[1] For identification and structural elucidation, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of precursor and product ions.[6]
-
Key Parameters: Capillary voltage (e.g., 2,000-5,500 V), nebulizer pressure, drying gas flow and temperature, and collision energy should be optimized for each specific instrument and analyte.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the definitive structural elucidation of isolated and purified pyrrolizidine alkaloids.
1. Sample Preparation
-
Sample Purity: The PA of interest must be isolated and purified to a high degree (>95%) to obtain clean and interpretable NMR spectra.
-
Sample Amount:
-
Solvent: The purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)).[9] CDCl₃ is a common choice for PAs.
-
Internal Standard: A reference standard such as tetramethylsilane (TMS) may be added for chemical shift calibration.[9]
2. Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters: Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment is standard to simplify the spectrum.
-
Acquisition Parameters: A larger number of scans is required compared to ¹H NMR.
-
-
2D NMR: For complete structural assignment, various 2D NMR experiments are crucial, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Other Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While not as widely used for creating extensive databases for PAs, FT-IR can provide useful information about functional groups (e.g., hydroxyls, esters, N-oxides). Samples are typically prepared as KBr pellets or thin films.
-
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is an emerging rapid screening technique, particularly for detecting PA-containing plant material in bulk samples like crops and herbal teas.[10] It relies on chemometric analysis of the spectral data rather than direct structural elucidation.
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of substituted pyrrolizidines, from initial sample processing to final identification.
Caption: Workflow for Pyrrolizidine Alkaloid Analysis.
References
- 1. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed guidance on the safe disposal of methyl hexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 117375-15-2), a compound that requires careful handling due to its potential health hazards. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
The precautionary statement P501 mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[1][2][3][4] This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
For clarity, the key hazard information is summarized in the table below.
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat 4) | Warning | Exclamation Mark |
| H317: May cause an allergic skin reaction | Skin Sensitization (Cat 1) | Warning | Exclamation Mark |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent accidental reactions. Specifically, keep it separate from strong acids, bases, and oxidizing agents.
2. Waste Collection and Container Management:
- Use a designated, leak-proof, and chemically compatible waste container. The original container, if empty, is often a suitable choice.
- The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
- Keep the waste container securely closed when not in use.
- Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Disposal of Liquid Waste:
- Do not dispose of liquid waste containing this compound down the drain.
- Carefully transfer the liquid waste into the designated hazardous waste container.
4. Disposal of Solid Waste:
- Place all contaminated solid waste, such as absorbent materials used for spills, gloves, and weighing papers, into a separate, clearly labeled hazardous waste bag or container.
5. Empty Container Disposal:
- An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
- The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5][6]
- After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary. Deface the original label before disposal.
6. Arranging for Final Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide them with accurate information about the waste contents.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Operational Guidance for Handling Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety precautions. It is classified as a highly flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1] It is also harmful to aquatic life.[1]
Table 1: Summary of Hazards
| Hazard | Description |
| Physical Hazards | Highly flammable liquid and vapor.[1] Vapors may form an explosive mixture with air. |
| Health Hazards | Harmful if swallowed or inhaled.[1] Causes severe skin burns and eye damage.[1] |
| Environmental Hazards | Harmful to aquatic life. |
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[2][3] | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | Flame retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile, neoprene).[4] | To prevent skin burns from direct contact and protect from fire hazards.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary. | To avoid inhalation of harmful vapors.[1] |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5] Keep the container tightly closed.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][5] No smoking in the storage or handling areas.[1][5]
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]
2.2. Handling and Use
-
Work Area: All work must be conducted in a properly functioning chemical fume hood.
-
PPE: Don all required PPE as outlined in Table 2 before handling the chemical.
-
Dispensing: Use only non-sparking tools.[1][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[5] Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.
-
Aerosol Generation: Avoid the generation of vapors and aerosols.
2.3. Accidental Spills
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.
-
Large Spills: For large spills, dike the area to prevent spreading. Use water spray to reduce vapors but do not allow water to enter containers.
-
Do not allow the product to enter drains.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical and its container at an approved waste disposal plant.[5] Do not dispose of it in the sanitary sewer.
-
Environmental Precautions: Avoid release to the environment.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
